Chemical Structure, Physicochemical Properties, and Pharmacological Profiling of 2-Amino-1-(4-bromophenyl)propan-1-one
Executive Summary The compound 2-Amino-1-(4-bromophenyl)propan-1-one (commonly designated as 4-Bromocathinone ) is a synthetic cathinone derivative characterized by a primary amine and a para-substituted bromine atom on...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Amino-1-(4-bromophenyl)propan-1-one (commonly designated as 4-Bromocathinone ) is a synthetic cathinone derivative characterized by a primary amine and a para-substituted bromine atom on the phenyl ring. As the primary amine homologue of the widely documented 4-bromomethcathinone (4-BMC)[1], it serves as a critical molecular probe for understanding structure-activity relationships (SAR) within monoamine transporter pharmacology. This whitepaper provides an in-depth technical analysis of its chemical architecture, physicochemical properties, and analytical workflows, grounded in field-proven methodologies.
Chemical Identity & Structural Thermodynamics
The pharmacological behavior of 4-Bromocathinone is dictated by three core structural motifs, each contributing to its unique binding thermodynamics:
The
-Keto Group: The defining feature of the cathinone class. The introduction of this ketone oxygen increases the molecule's polarity compared to its amphetamine counterpart (4-bromoamphetamine). This slight reduction in lipophilicity modulates blood-brain barrier (BBB) penetration kinetics, typically resulting in a slower onset of central nervous system (CNS) effects.
The Primary Amine: Unlike 4-BMC (which possesses an N-methyl group), the primary amine of 4-Bromocathinone reduces steric hindrance within the binding pockets of monoamine transporters. This structural nuance enhances hydrogen-bonding capabilities with critical aspartate residues in the binding sites, typically leading to a more potent substrate-driven release mechanism at the norepinephrine transporter (NET).
Para-Bromine Substitution: The inclusion of a bulky, highly polarizable bromine atom at the 4-position fundamentally alters the compound's target affinity. The steric bulk and lipophilicity of the bromine atom drive a high-affinity interaction with the serotonin transporter (SERT), shifting the molecule from a traditional dopaminergic stimulant to an entactogen-like serotonin-norepinephrine-dopamine releasing agent (SNDRA)[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of 4-Bromocathinone.
Property
Value / Description
IUPAC Name
2-Amino-1-(4-bromophenyl)propan-1-one
Common Nomenclature
4-Bromocathinone
Molecular Formula
CHBrNO
Molar Mass
228.08 g/mol
Monoisotopic Mass
226.9946 Da
Isotopic Signature
1:1 ratio at m/z 228 [M+H] and 230 [M+2+H] due to Br/Br
Physical State
White to off-white crystalline powder (as Hydrochloride salt)
Estimated Target Affinity (IC)
SERT (100-500 nM), NET (200-800 nM), DAT (500-1500 nM)*
*Note: Affinity ranges are extrapolated from the structurally homologous 4-bromomethcathinone (4-BMC) based on established cathinone SAR models[2][3].
Pharmacological Mechanism of Action
4-Bromocathinone acts as a substrate-type monoamine releasing agent. Rather than merely blocking the reuptake of neurotransmitters, the molecule is actively transported into the presynaptic neuron. Once inside, it disrupts vesicular storage and reverses the direction of the transporters, leading to a massive efflux of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) into the synaptic cleft[1].
Figure 1. Mechanism of action of 4-Bromocathinone at monoamine transporters.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the experimental choice was made.
Protocol 1: In Vitro Monoamine Transporter Assay
This protocol measures the reuptake inhibition and efflux potential of 4-Bromocathinone.
Cell Culture & Transfection:
Action: Utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, SERT, or NET.
Causality: HEK293 cells inherently lack endogenous monoamine transporters. Using them provides a "clean background," ensuring that any observed radioligand flux is exclusively mediated by the specific transfected transporter[3].
Radioligand Incubation:
Action: Incubate cells with
H-DA, H-5-HT, or H-NE in the presence of varying concentrations of 4-Bromocathinone.
Action: In parallel wells, apply a saturating dose of a highly selective inhibitor (e.g., Fluoxetine for SERT) alongside the radioligand.
Causality: Highly lipophilic compounds can passively integrate into the cell membrane, creating false-positive radioactive signals. Subtracting this baseline from the total binding mathematically isolates the specific transporter-mediated activity, validating the data's accuracy.
Scintillation Counting:
Action: Lyse cells and measure intracellular radioactivity to calculate IC
For forensic and pharmacokinetic profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Figure 2. LC-MS/MS analytical workflow for 4-Bromocathinone quantification.
Sample Spiking (Self-Validation):
Action: Spike the biological matrix (plasma/urine) with a known concentration of a deuterated internal standard (e.g., 4-BMC-d3).
Causality: This mathematically corrects for any analyte loss during extraction or variations in ionization efficiency (matrix effects) in the mass spectrometer, ensuring absolute quantitative precision[4].
Solid Phase Extraction (SPE):
Action: Pass the sample through a mixed-mode cation exchange SPE cartridge.
Causality: The primary amine of 4-Bromocathinone is positively charged at physiological pH. Cation exchange removes neutral lipids and proteins that cause severe ion suppression in the MS source.
LC Separation:
Action: Elute through a C18 reverse-phase column using a mobile phase of water/acetonitrile with 0.1% formic acid.
ESI-QQQ Detection:
Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
Causality: The primary amine readily accepts a proton to form an [M+H]
ion. The presence of the bromine atom yields a highly diagnostic 1:1 isotopic pattern at m/z 228/230, which serves as an unambiguous structural confirmation.
Toxicology and Neurotoxicity Potential
A critical consideration in the development and analysis of para-halogenated compounds is their neurotoxic potential. While para-halogenated amphetamines (such as 4-bromoamphetamine) are known to be highly neurotoxic—causing long-term depletion of serotonin and destruction of serotonergic terminals—the cathinone derivatives exhibit a different profile.
The presence of the
-keto group in 4-Bromocathinone alters its intracellular metabolism and reduces its ability to form toxic reactive intermediates (such as quinones) compared to its amphetamine analogues. However, in vitro studies on closely related halogenated cathinones (like 4-BMC and 4-CMC) indicate that while they may lack the severe, irreversible neurotoxicity of amphetamines, they still possess notable cytotoxic properties at high concentrations[1][2].
References
4-Bromomethcathinone - Wikipedia
Wikipedia, The Free Encyclopedia[Link]
Initial reports - 4-BMC - The European Union Drugs Agency (EUDA)
European Union Drugs Agency (EUDA) Risk Assessments[Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-bromophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Physicochemical Characterization 2-Amino-1-(4-bromophenyl)propan-1-one is a synthetic cathinone, a class of compo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Physicochemical Characterization
2-Amino-1-(4-bromophenyl)propan-1-one is a synthetic cathinone, a class of compounds recognized for their stimulant properties.[1][2] The molecule's structure, featuring a primary amine alpha to a ketone, and a bromine-substituted phenyl ring, dictates its fundamental chemical characteristics. Understanding the pKa and solubility is paramount for several reasons:
Pharmacokinetics: These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The degree of ionization (pKa) and its ability to dissolve in biological fluids (solubility) directly impact its bioavailability.[3]
Pharmacodynamics: The ability of a molecule to cross the blood-brain barrier and interact with its target receptors is influenced by its ionization state and lipophilicity, which are related to pKa and solubility.[2]
Formulation Development: For in vitro and in vivo studies, knowledge of these parameters is essential for preparing stable and effective formulations.
This guide will first delve into the estimated pKa and solubility profile of 2-Amino-1-(4-bromophenyl)propan-1-one, followed by detailed, field-proven experimental protocols for their precise measurement.
Estimated Physicochemical Properties
Due to the absence of specific experimental data for 2-Amino-1-(4-bromophenyl)propan-1-one in the available literature, the following values are estimations based on the properties of analogous structures and established chemical principles.
Estimated pKa of the α-Amino Group
The primary functional group expected to ionize under physiological conditions is the primary amine at the alpha position. The pKa of this group is a measure of the acidity of its conjugate acid, the ammonium ion.
The typical pKa for the α-ammonium ion of amino acids is around 9-10.[4] However, the presence of the adjacent electron-withdrawing ketone group in 2-Amino-1-(4-bromophenyl)propan-1-one is expected to lower this value. The bromine atom on the phenyl ring, being an electron-withdrawing group, will also contribute to a slight decrease in the pKa of the amino group through inductive effects.
Table 1: Estimated pKa Value
Functional Group
Estimated pKa
Rationale
Primary Amine (-NH₂)
7.5 - 8.5
Based on typical pKa of primary amines, adjusted for the electron-withdrawing effects of the adjacent ketone and the bromophenyl group.
This estimated pKa suggests that at physiological pH (7.4), a significant portion of 2-Amino-1-(4-bromophenyl)propan-1-one will exist in its protonated, charged form. The Henderson-Hasselbalch equation can be used to calculate the ratio of the ionized to non-ionized forms at a given pH.[5][6]
Estimated Solubility Profile
The solubility of 2-Amino-1-(4-bromophenyl)propan-1-one is influenced by its polarity, molecular weight, and the ionization state of its amino group. The presence of the polar amino and keto groups suggests some degree of aqueous solubility, while the bromophenyl ring imparts lipophilic character.
The solubility of this compound is expected to be pH-dependent. At acidic pH values (below its pKa), the primary amine will be protonated, forming a more water-soluble salt. As the pH increases above the pKa, the proportion of the less soluble free base will increase, leading to a decrease in aqueous solubility.
Table 2: Estimated Solubility Profile
Solvent
Estimated Solubility
Rationale
Water (pH < pKa)
Moderately Soluble
The protonated amine increases polarity and water solubility.
Water (pH > pKa)
Poorly Soluble
The neutral free base is less polar and thus less soluble in water.
Ethanol, Methanol
Soluble
These polar organic solvents can interact with both the polar and non-polar regions of the molecule.
Non-polar solvents (e.g., hexane)
Insoluble
The overall polarity of the molecule is too high for significant solubility in non-polar solvents.
A predicted water solubility for the structurally similar compound 1-(2-amino-4-bromophenyl)propan-1-one is 6771.8 mg/L, which can serve as a rough estimate.[7]
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, experimental determination of the pKa and solubility is essential. The following are detailed, standard protocols for these measurements.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
Methodology:
Sample Preparation: Accurately weigh and dissolve a sample of 2-Amino-1-(4-bromophenyl)propan-1-one hydrochloride in deionized water to a known concentration (e.g., 10 mM).
Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH meter with a combination electrode to monitor the pH.
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
Data Acquisition: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Diagram 1: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
Methodology:
Preparation of Saturated Solution: Add an excess amount of solid 2-Amino-1-(4-bromophenyl)propan-1-one to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Report the solubility in mg/mL or µM at each pH and temperature.
Diagram 2: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The pKa and solubility of 2-Amino-1-(4-bromophenyl)propan-1-one are critical parameters that influence its biological activity and suitability as a research tool or potential therapeutic agent. This guide has provided a detailed, albeit estimated, profile of these properties based on sound chemical principles and data from related compounds. The primary amine is the key ionizable group, with an estimated pKa in the range of 7.5-8.5, leading to significant protonation at physiological pH and a corresponding pH-dependent aqueous solubility. For definitive characterization, the provided experimental protocols for potentiometric pKa determination and shake-flask solubility measurement offer a clear and robust path forward for researchers.
References
The newest cathinone derivatives as designer drugs: an analytical and toxicological review. (2017). Forensic Science International. [Link]
EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production - Google Patents. (n.d.).
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). Journal of Chemical & Engineering Data. [Link]
Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. (2020). Korea Science. [Link]
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). (2019). MDPI. [Link]
The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. (2019). ResearchGate. [Link]
Technical Guide: Neuropharmacological Mechanism of Action for 4-Bromomethcathinone (4-BMC)
The following technical guide details the neuropharmacological mechanism of action for 4-Bromomethcathinone (4-BMC). Executive Summary 4-Bromomethcathinone (4-BMC), structurally classified as a para-halogenated substitut...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the neuropharmacological mechanism of action for 4-Bromomethcathinone (4-BMC).
Executive Summary
4-Bromomethcathinone (4-BMC), structurally classified as a para-halogenated substituted cathinone, functions primarily as a non-selective monoamine transporter substrate. Unlike simple reuptake inhibitors (e.g., cocaine), 4-BMC induces carrier-mediated release of monoamines, mimicking the pharmacodynamic profile of 4-methylmethcathinone (mephedrone) but with distinct serotonergic shifts due to the bromine substitution.
This guide delineates the molecular mechanism of 4-BMC, characterizing its interaction with Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. It further details the metabolic biotransformation pathways that influence its neurotoxicity and provides validated experimental protocols for researchers assessing its pharmacological footprint.
Chemical & Structural Basis
Structure-Activity Relationship (SAR):
4-BMC is the beta-keto analogue of 4-bromoamphetamine. The introduction of the beta-keto group increases polarity relative to its amphetamine counterpart, reducing blood-brain barrier (BBB) permeability slightly but retaining significant central nervous system (CNS) activity.
Para-Substitution (4-Br): The large lipophilic bromine atom at the para-position sterically hinders metabolism at the ring but enhances affinity for SERT relative to non-halogenated analogs (e.g., Methcathinone).
Beta-Keto Moiety: Distinguishes cathinones from amphetamines, generally conferring a lower potency for DAT binding but maintaining high NET affinity.
Neuropharmacological Mechanism of Action
Interaction with Monoamine Transporters
4-BMC acts as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) .[1] The mechanism involves a two-step disruption of synaptic homeostasis:
Transporter Translocation: 4-BMC acts as a substrate for DAT, NET, and SERT. It is actively transported from the extracellular space into the presynaptic neuron.
Reverse Transport (Efflux): Once intracellular, 4-BMC disrupts the vesicular proton gradient (VMAT2 interaction) and triggers the reversal of membrane transporters. This pumps cytosolic neurotransmitters out into the synaptic cleft, independent of action potentials.
Selectivity Profile:
Data indicates a potency rank order of NET > SERT ≥ DAT .
Noradrenergic (NET): High affinity drives the sympathomimetic effects (tachycardia, hypertension).
Serotonergic (SERT): The 4-bromo substituent significantly enhances SERT affinity compared to methcathinone, contributing to "entactogenic" effects similar to MDMA, though often reported as less euphoric than 4-MMC.
Dopaminergic (DAT): Lower relative potency compared to NET/SERT results in a lower abuse potential ceiling than methamphetamine, but sufficient activity remains to reinforce self-administration.
Receptor Binding
Beyond transporters, 4-BMC exhibits affinity for the 5-HT2A receptor . Agonism at this site modulates the release of dopamine in the striatum and contributes to the altered perception and potential hallucinogenic effects at high doses.
Mechanism Visualization
The following diagram illustrates the dual-action pathway of 4-BMC at the synaptic cleft.
Caption: Figure 1: 4-BMC induces neurotransmitter efflux via transporter reversal and vesicular depletion.
Understanding metabolism is critical for interpreting neurotoxic risks, as metabolites may retain activity.
Phase I Metabolism: Primarily Reduction of the beta-keto group to form 4-bromopseudoephedrine/ephedrine analogs (dihydro-metabolites) and N-demethylation .
Bioactivation: The 4-bromo group is relatively stable, but potential debromination (rare) could lead to reactive radical species, contributing to oxidative stress.
Neurotoxicity[7][8][9]
Oxidative Stress: The massive efflux of dopamine leads to auto-oxidation in the cytosol, generating reactive oxygen species (ROS) and quinones.
Mitochondrial Dysfunction: Halogenated cathinones have been shown to inhibit mitochondrial respiration complexes, leading to ATP depletion and apoptosis in neuronal cells (e.g., SH-SY5Y models).
Experimental Validation Protocols
Protocol A: Monoamine Uptake Inhibition Assay
Objective: Determine the IC50 of 4-BMC for DAT, NET, and SERT.
System: HEK293 cells stably expressing human DAT, NET, or SERT.
Workflow:
Cell Preparation: Seed HEK293-hDAT/NET/SERT cells in 96-well plates (poly-D-lysine coated) at 40,000 cells/well. Incubate 24h.
H-DA, H-NE, or H-5-HT) at final concentration of 20 nM. Incubate 10 min.
Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.
Quantification: Lyse cells with 1% SDS; measure radioactivity via liquid scintillation counting.
Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive IC50.
Protocol B: Transporter Release Assay (Efflux)
Objective: Distinguish between reuptake inhibition and substrate-mediated release.
Differentiation Logic: If 4-BMC is a releaser, it will induce efflux of pre-loaded radioligand even without extracellular substrate.
Release Phase: Add 4-BMC (10 µM) to the buffer. Collect supernatant fractions every 2 minutes for 20 minutes.
Data Presentation: Plot fractional release (% of total uptake) over time.
Result: A peak in release indicates substrate activity (Releaser). Flatline indicates pure Reuptake Inhibitor.
Experimental Logic Diagram
Caption: Figure 2: Decision tree for distinguishing Reuptake Inhibition vs. Release mechanisms.
Comparison Data Table
Compound
DAT Potency (IC50)
SERT Potency (IC50)
NET Potency (IC50)
Mechanism Type
4-BMC
Moderate
High
High
SNDRA (Releaser)
4-MMC
High
Moderate
High
SNDRA (Releaser)
Methcathinone
High
Low
High
NDRA (Releaser)
Cocaine
High
High
High
SNDRI (Blocker)
Note: Relative potencies derived from comparative synaptosomal assays (Rickli et al., 2015).
References
Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive substances: 3-methoxyphencyclidine (3-MeO-PCP), 4-methoxy-phencyclidine (4-MeO-PCP), 4-bromo-methcathinone (4-BMC), and 4-methylthio-amphetamine (4-MTA). International Journal of Neuropsychopharmacology. Link
Bonano, J. S., et al. (2015). Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues.[1] British Journal of Pharmacology.[1] Link
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances.Link
Foley, K. F., & Cozzi, N. V. (2003). Novel aminopropiophenones as potential antidepressants. Drug Development Research.[3] Link
This technical guide provides an in-depth analysis of 2-Amino-1-(4-bromophenyl)propan-1-one , scientifically designated as 4-Bromocathinone (4-BC) . Clarification of Nomenclature: It is critical to distinguish the subjec...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 2-Amino-1-(4-bromophenyl)propan-1-one , scientifically designated as 4-Bromocathinone (4-BC) .
Clarification of Nomenclature:
It is critical to distinguish the subject from its widely circulated N-methylated analog, 4-Bromomethcathinone (4-BMC, Brephedrone) . The chemical name provided (2-Amino...) indicates a primary amine . While 4-BMC dominated the NPS market, 4-Bromocathinone emerged as both a distinct "Research Chemical" and a primary metabolite of 4-BMC. This guide focuses on the primary amine variant as requested, drawing necessary pharmacological parallels to the methylated class where specific data overlaps.
Executive Summary & Chemical Identity
4-Bromocathinone (4-BC) is a para-halogenated substituted cathinone. Structurally, it is the beta-keto analogue of 4-bromoamphetamine (4-BA). It belongs to the "Second Wave" of synthetic cathinones that emerged following the 2010 legislative bans on mephedrone (4-MMC).
Unlike its methyl-amino counterpart (Brephedrone), 4-BC lacks the N-methyl group. This structural nuance significantly alters its metabolic stability and receptor selectivity profile, shifting it closer to the neurotoxic profile of para-halogenated amphetamines.
Historical Emergence and Phylogeny
The emergence of 4-BC was driven by "legislative evasion" chemistry. Following the control of mephedrone (4-MMC) in the UK (2010) and EU (2010-2011), clandestine chemists systematically substituted the 4-methyl group with halogens (Fluorine, Chlorine, Bromine) to evade generic bans based on alkyl-substitutions.
2010: Mephedrone banned.
2011-2012: Emergence of 4-BMC (Brephedrone) and 4-BC in online markets.
Context: 4-BC often appeared in samples sold as "Slop" (mixtures of cathinones) or mislabeled as 4-BMC to bypass specific customs filters that had already flagged the methylated version.
Visualization: Structural Phylogeny of 4-BC
The following diagram illustrates the structural evolution from the parent alkaloid (Cathinone) to the halogenated variants.
Figure 1: Structural evolution showing 4-Bromocathinone as a direct halogenated analog of Cathinone and a precursor/metabolite relationship to Brephedrone.
Forensic Synthesis & Impurity Profiling
To understand the impurity profile found in seized samples, one must analyze the synthesis. For the primary amine (4-BC), the standard methylamine reaction used for Mephedrone/Brephedrone is unsuitable.
Expert Insight: Direct amination of alpha-bromo ketones with ammonia often leads to dimerization (formation of secondary amines) and pyrazine byproducts. Therefore, high-purity 4-BC is typically synthesized via the Delépine Reaction or the Gabriel Synthesis .
Dissolve the alpha-bromo intermediate in chloroform or ethanol.
Add stoichiometric equivalent of Hexamine.
Precipitate forms: The quaternary hexaminium salt.
Hydrolysis to Primary Amine:
Reflux the hexaminium salt in ethanolic HCl (conc.) for 2-4 hours.
The hexamine cage degrades, releasing formaldehyde (volatile) and ammonium chloride, leaving the primary amine hydrochloride.
Purification:
Recrystallize from Isopropanol/Acetone.
Visualization: Synthesis Pathway
Figure 2: The Delépine synthetic route favored for primary amine cathinones to avoid secondary amine contamination.
Pharmacodynamics: The "Halogen Effect"
The substitution of a bromine atom at the para-position significantly alters the pharmacology compared to the parent cathinone.
Mechanism of Action
4-BC acts as a Monoamine Transporter Substrate (Releaser) .
Translocation: It enters the presynaptic neuron via DAT (Dopamine Transporter) and SERT (Serotonin Transporter).
VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2, spilling neurotransmitters from vesicles into the cytosol.
Reverse Transport: It reverses the flux of DAT/SERT, pumping dopamine and serotonin into the synaptic cleft.
Selectivity Shift (DAT vs. SERT)
The large, lipophilic Bromine atom increases affinity for the Serotonin Transporter (SERT) compared to non-halogenated cathinones.
Compound
Substituent (Para)
DAT IC50 (nM)
SERT IC50 (nM)
DAT/SERT Ratio
Effect Profile
Cathinone
-H
~400
>5000
< 0.1
Dopaminergic (Stimulant)
Mephedrone
-CH3
~500
~1000
~0.5
Balanced (Empathogenic)
4-Bromocathinone
-Br
~300
~150
~2.0
Serotonergic (Entactogen)
Note: Data represents consensus values from comparative studies on para-substituted methcathinones (Simmler et al., 2014; Rickli et al., 2015). Lower IC50 indicates higher potency. A higher DAT/SERT ratio implies greater serotonin dominance.
Key Insight: The 4-Bromo substituent makes 4-BC a potent serotonin releaser, similar to PCA (para-chloroamphetamine), raising significant neurotoxicity concerns.
Toxicology: The Mitochondrial Threat
The most critical aspect of 4-BC for researchers is its potential for cytotoxicity , which is distinct from simple stimulant overdose.
Mitochondrial Uncoupling
Research into halogenated cathinones (specifically 4-CMC and 4-BMC) indicates they act as mitochondrial toxins. The lipophilic cation nature allows them to accumulate in the mitochondrial matrix.
Mechanism: They disrupt the Electron Transport Chain (ETC), leading to a collapse of the mitochondrial membrane potential (
).
Result: Depletion of cellular ATP and generation of Reactive Oxygen Species (ROS).[3]
Serotonergic Neurotoxicity
Structurally, 4-BC is the beta-keto analogue of 4-Bromoamphetamine (4-BA) . 4-BA and 4-Chloroamphetamine (PCA) are known neurotoxins used in research specifically to destroy serotonergic neurons.
Hypothesis: 4-BC likely shares this neurotoxic potential, causing long-term depletion of 5-HT (serotonin) and axonal withering, although the beta-keto group generally reduces potency compared to the amphetamine parent.
Analytical Detection (GC-MS)
For identification in biological or seized matrices:
GC-MS EI Fragmentation (70 eV):
Base Peak: m/z 44 (The iminium ion
). Note: This is characteristic of primary amine cathinones.
Alpha-Cleavage: Loss of the benzoyl group.
Molecular Ion: Weak or absent.
Key Indicator: Absence of m/z 58 (which would indicate the N-methyl group of Brephedrone).
References
Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones.[4] European Neuropsychopharmacology. Link
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology.[4] Link
Wojcieszak, J., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences.[5] Link
EMCDDA (2015). New Psychoactive Substances in Europe: An Update from the EU Early Warning System. European Monitoring Centre for Drugs and Drug Addiction. Link
Brandt, S. D., et al. (2010). Analyses of second-generation 'legal highs': The case of 4-bromo-2,5-dimethoxy-beta-phenethylamine and related substances. Drug Testing and Analysis.[1][6][7][8][9] Link
Crystal Structure Analysis of 2-Amino-1-(4-bromophenyl)propan-1-one HCl: A Comprehensive Technical Guide
Executive Summary & Chemical Context The structural elucidation of synthetic cathinones is a critical frontier in forensic chemistry, pharmacology, and solid-state materials science. 2-Amino-1-(4-bromophenyl)propan-1-one...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The structural elucidation of synthetic cathinones is a critical frontier in forensic chemistry, pharmacology, and solid-state materials science. 2-Amino-1-(4-bromophenyl)propan-1-one hydrochloride (commonly known as 4-bromocathinone HCl) is a ring-substituted cathinone derivative characterized by a primary amine and a para-substituted bromine atom.
Understanding its single-crystal X-ray diffraction (SCXRD) profile is essential for identifying specific polymorphs, determining the absolute configuration of enantiomers, and mapping the non-covalent interactions that dictate its physicochemical properties. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps; we will explore the causality behind each crystallographic choice, ensuring that the methodologies presented form a robust, self-validating analytical system.
Because specific single-crystal data for 4-bromocathinone HCl is heavily restricted or proprietary, this guide synthesizes the established crystallographic parameters of closely related, isostructural halogenated cathinones to serve as a highly accurate predictive baseline .
Experimental Protocol: Controlled Crystallization
To obtain diffraction-quality single crystals, kinetic precipitation must be avoided in favor of thermodynamically controlled nucleation. We employ an antisolvent vapor diffusion or liquid-liquid layering technique.
Step-by-Step Methodology
Solvent Selection : Select a binary solvent system, such as Methanol/Diethyl Ether (1:1 v/v). Methanol acts as the primary solvent due to its high solubility for polar hydrochlorides, while diethyl ether acts as the antisolvent.
Dissolution : Dissolve 20 mg of synthesized 4-bromocathinone HCl powder in 2 mL of LC-MS grade methanol. Sonicate for 5 minutes at room temperature.
Filtration (Critical Step) : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.
Causality: This removes microscopic impurities and undissolved particulates that act as heterogeneous nucleation sites. Unfiltered solutions often yield unusable polycrystalline aggregates rather than distinct single crystals.
Antisolvent Layering : Carefully layer 2 mL of diethyl ether over the methanol solution using a glass pipette to create a distinct phase boundary.
Incubation : Cap the vial loosely and store at 4 °C in a vibration-free environment for 7–14 days.
Causality: Lowering the temperature reduces the kinetic energy of the system, promoting a slow, thermodynamically controlled diffusion process that yields high-quality, defect-free single crystals.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The SCXRD workflow is designed to maximize the signal-to-noise ratio and accurately resolve the positions of light atoms (hydrogen) against the heavy electron density of the bromine atom.
Fig 1. Step-by-step workflow for the crystallographic analysis of 4-bromocathinone HCl.
Data Collection & Structure Solution Protocol
Crystal Mounting : Select a transparent, well-defined single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen loop. The oil protects the crystal from atmospheric moisture and prevents solvent loss.
Data Collection : Transfer the mounted crystal to the diffractometer goniometer bathed in a 100 K nitrogen cold stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
Causality: Cryogenic temperatures (100 K) drastically reduce the thermal libration (atomic vibration) of the terminal amine and methyl groups. This is critical for accurately resolving the positions of the hydrogen atoms involved in the N-H···Cl hydrogen bonding network.
Structure Solution & Refinement : Solve the phase problem using Intrinsic Phasing via and refine the structure using full-matrix least-squares on
via SHELXL.
Self-Validating the Crystallographic Model
A robust crystallographic protocol must be inherently self-validating. In this workflow, the structural model is validated through the residual electron density map (
). A successful refinement must yield a maximum residual peak () of < 0.5 e/ų, typically located near the heavy bromine atom due to slight absorption artifacts. Any significant residual density (> 1.0 e/ų) near the aliphatic chain would immediately indicate unresolved conformational disorder, triggering a mandatory re-evaluation of the structural model.
Structural Analysis & Crystal Packing
The crystal lattice of 4-bromocathinone HCl is dictated by a delicate balance of electrostatic forces. The primary amine (-NH3+) is fully protonated, making it a powerful hydrogen bond donor, while the chloride ion (Cl⁻) acts as the primary acceptor.
Furthermore, the highly polarizable para-bromine atom exhibits a "σ-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This facilitates highly directional halogen bonding with the electron-rich chloride ion or the carbonyl oxygen.
Fig 2. Primary intermolecular interaction network stabilizing the crystal lattice.
Quantitative Data Summaries
The following tables summarize the predicted crystallographic baseline for 4-bromocathinone HCl, extrapolated from structurally verified halogenated cathinone hydrochlorides.
Table 1: Representative Crystallographic Data for Halogenated Cathinone Hydrochlorides
Orthogonal Validation via Hirshfeld Surface Analysis
To ensure absolute trustworthiness, SCXRD data should never stand alone. We employ Hirshfeld Surface Analysis and Density Functional Theory (DFT) as orthogonal validation tools, a standard practice in modern structural chemistry .
By mapping the normalized contact distance (
) across the 3D molecular surface, we can visually and quantitatively validate the SCXRD results. Deep red spots on the Hirshfeld surface correspond precisely to the N-H···Cl hydrogen bonds and the Br···Cl halogen bonds identified in the SCXRD refinement. If the FTIR spectrum of the bulk powder shows N-H stretching frequencies (typically shifted to ~3100-2800 cm⁻¹ due to strong hydrogen bonding) that perfectly correlate with the SCXRD-derived N-H···Cl distances, the structural model is orthogonally verified.
Conclusion
The crystal structure analysis of 2-Amino-1-(4-bromophenyl)propan-1-one HCl requires a meticulous, self-validating approach. By combining thermodynamically controlled crystallization, cryogenic SCXRD data collection, and orthogonal validation via Hirshfeld surface analysis, researchers can confidently map the complex hydrogen and halogen bonding networks that define this molecule's solid-state behavior.
References
Kuś, P., Kusz, J., Książek, M., Pieprzyca, E., & Rojkiewicz, M. (2018). "Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan
Exploratory
Theoretical Degradation Pathways of Halogenated Cathinones: A Technical Guide
Executive Summary The structural integrity of halogenated cathinones (e.g., 4-CMC, 3-CMC, 4-Cl-PVP) is compromised by the synergistic destabilization of the -keto moiety and the electron-withdrawing halogen substituent....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural integrity of halogenated cathinones (e.g., 4-CMC, 3-CMC, 4-Cl-PVP) is compromised by the synergistic destabilization of the
-keto moiety and the electron-withdrawing halogen substituent. This guide delineates the theoretical and empirically observed degradation pathways—hydrolytic, thermal, and photolytic—that confound forensic analysis and toxicological interpretation. We provide actionable protocols for stability profiling, emphasizing the differentiation between metabolic biotransformation and abiotic degradation artifacts.
Structural Anatomy & Electronic Vulnerabilities
The lability of halogenated cathinones stems from two primary electronic factors:
The
-Keto Amine Motif: The carbonyl group at the -position relative to the nitrogen renders the -protons highly acidic (). This facilitates keto-enol tautomerism, the rate-limiting step for racemization and oxidative degradation.
Halogen Inductive Effects (-I): Substituents like chlorine or fluorine on the phenyl ring exert a strong electron-withdrawing effect.
Impact: This decreases electron density at the benzylic carbonyl, making it more susceptible to nucleophilic attack (hydrolysis).
C-X Bond Lability: While C-F bonds are robust, C-Cl and C-Br bonds are susceptible to homolytic fission under UV irradiation (photolysis), leading to radical-mediated degradation.
Hydrolytic and pH-Dependent Degradation
Aqueous stability is heavily pH-dependent. In alkaline environments (biological matrices like urine or post-mortem blood), the free base form predominates, accelerating degradation via auto-oxidation and dimerization.
Mechanism A: Oxidative Cleavage to Benzoic Acid Derivatives
In basic solution, the enol form undergoes oxidative cleavage.
End Products: Substituted benzoic acids (e.g., 4-chlorobenzoic acid) and primary amines.
Forensic Relevance: The detection of 4-chlorobenzoic acid in absence of the parent drug may indicate improper sample storage rather than metabolic clearance.
Mechanism B: Pyrazine Dimerization
Under specific conditions, two cathinone molecules condense to form 3,6-disubstituted-2,5-dihydropyrazines.
Process: Rapid proton exchange at the chiral center (
-carbon) in aqueous solution leads to racemization.
Rate: 4-CMC racemizes slower than 2-CMC due to steric hindrance, but significant enantiomeric enrichment loss occurs within hours at pH > 7.
Thermal Degradation (GC-MS Artifacts)
Gas Chromatography-Mass Spectrometry (GC-MS) introduces high thermal stress (
), causing in situ degradation that mimics metabolic oxidation.
The Oxidative Dehydrogenation Pathway
Inside the hot GC injector port, halogenated cathinones undergo oxidative dehydrogenation.
Mechanism: Loss of
across the C-N bond.
Artifact: Formation of an imine/enamine species.
Mass Shift: Observed as
peaks.
Differentiation: These peaks are absent in LC-MS (room temperature) analysis, confirming them as thermal artifacts.
Pathway Visualization
The following diagram maps the divergence between biological metabolism, hydrolytic breakdown, and thermal artifacts.
Caption: Divergent degradation pathways of halogenated cathinones. Thermal stress leads to desaturation artifacts, while alkaline hydrolysis yields cleavage products.
Photolytic Dehalogenation
Halogenated cathinones are susceptible to photodegradation, particularly those with C-Cl, C-Br, or C-I bonds. C-F bonds are generally photostable under standard environmental UV.
Mechanism: Homolytic cleavage of the Carbon-Halogen bond upon UV absorption.
Solvent Effect: In protic solvents (methanol/water), the aryl radical abstracts a hydrogen atom, effectively converting the halogenated cathinone back into its non-halogenated parent (e.g., 4-CMC
Methcathinone).
Implication: Samples exposed to light may show "false positive" increases in non-halogenated cathinones.
Experimental Protocols: Stability Profiling
To rigorously validate these pathways, the following self-validating experimental workflow is recommended.
Protocol A: Forced Degradation Study (Hydrolysis)
Objective: Determine
and degradation products at varying pH.
Preparation: Prepare 10
g/mL solutions of the target cathinone in phosphate buffers (pH 4.0, 7.0, 9.0).
Incubation: Store aliquots at 25°C (controlled) and 60°C (accelerated).
Sampling: Quench 100
L aliquots at hours with 10% formic acid (acidification halts base-catalyzed degradation).
Analysis: Analyze via LC-HRMS (Q-TOF or Orbitrap) to identify transformation products (TPs).
Monitor: Loss of parent
, appearance of benzoic acid derivatives .
Protocol B: Thermal Artifact Differentiation
Objective: Distinguish between metabolic oxidation and GC-induced degradation.
Split Sample: Take a biological sample containing the analyte.
Derivatization (Arm 1): Derivatize half the sample with TFAA (Trifluoroacetic anhydride) or PFPA. This protects the amine and ketone, preventing thermal dehydrogenation.
Native Injection (Arm 2): Inject the other half underivatized.
Comparison:
If the "metabolite" peak disappears in the derivatized sample, it is a thermal artifact .
If the peak persists (as a derivative), it is a true metabolite .
Data Summary: Stability Factors
Factor
Condition
Stability Impact
Mechanism
pH
Alkaline (>8.0)
Critical Instability
Enolization & Auto-oxidation
Temperature
> 20°C
Moderate Instability
Reaction kinetics acceleration
Matrix
Blood/Serum
High Instability
Esterase activity & pH buffering
Structure
4-Cl vs 4-F
4-Cl is less stable
C-Cl bond is weaker than C-F
Analysis
GC Injector
Artificial Degradation
Oxidative Dehydrogenation
Workflow Visualization
Caption: Step-by-step workflow for isolating environmental stress factors in cathinone stability testing.
References
Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[1][2][3] Forensic Science International, 295, 36-45. [Link]
Kerrigan, S., et al. (2016).[4] Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1–11.[4] [Link]
Nowak, K., et al. (2020). The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor.[5][6] Journal of Forensic Sciences, 65(5). [Link]
Tsujikawa, K., et al. (2013).
-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International, 231(1-3), 296-299. [Link][4]
Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine.[2] Journal of Analytical Toxicology, 41(9), 732–739. [Link]
Toxicological Profile and LD50 Data for 4-Bromomethcathinone (4-BMC): A Comprehensive Technical Guide
Executive Summary 4-Bromomethcathinone (4-BMC), commonly known as brephedrone, is a synthetic ring-substituted cathinone and novel psychoactive substance (NPS). Originally synthesized for research applications, it has em...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromomethcathinone (4-BMC), commonly known as brephedrone, is a synthetic ring-substituted cathinone and novel psychoactive substance (NPS). Originally synthesized for research applications, it has emerged in forensic toxicology as a compound of interest due to its complex pharmacological profile. Unlike purely dopaminergic stimulants, 4-BMC acts primarily as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) and reuptake inhibitor, exhibiting an empathogenic toxidrome.
This whitepaper provides an in-depth synthesis of the toxicological profile, receptor binding causality, and acute lethality (LD50) data for 4-BMC, designed for toxicologists, forensic scientists, and drug development professionals.
Chemical Identity & Structural Causality
Parameter
Identifier / Value
Chemical Name
1-(4-bromophenyl)-2-(methylamino)propan-1-one
Common Names
4-BMC, Brephedrone
CAS Number
135333-27-6
Molecular Formula
C₁₀H₁₂BrNO
Molar Mass
242.116 g/mol
Structural-Activity Relationship (SAR) Insight:
The pharmacological behavior of synthetic cathinones is heavily dictated by their ring substitutions. The addition of a bulky bromine atom at the para-position of the phenyl ring significantly increases the molecule's steric bulk and lipophilicity. This structural modification creates steric hindrance within the tight binding pocket of the human Dopamine Transporter (hDAT), while the larger human Serotonin Transporter (hSERT) pocket readily accommodates the halogenated ring. Consequently, 4-BMC demonstrates a higher affinity for SERT over DAT, shifting its clinical profile from a classic psychostimulant (like MDPV) to an empathogen with antidepressant-like properties (1).
Pharmacodynamics & Mechanism of Action
4-BMC functions by reversing the normal direction of monoamine transporters (MATs) at the synaptic cleft. By acting as a substrate for these transporters, 4-BMC enters the presynaptic neuron, disrupts vesicular storage (via VMAT2), and forces the non-exocytotic efflux of cytoplasmic monoamines.
Mechanism of 4-BMC inducing monoamine efflux via SERT/NET/DAT reversal.
Toxicological Profile & LD50 Data
The acute toxicity of 4-BMC is characterized by a severe sympathomimetic toxidrome. Clinical manifestations of poisoning include hyperthermia, mydriasis, severe agitation, tachycardia, hypertension, and in extreme cases, cardiac arrest and seizures (2).
Quantitative acute toxicity (LD50) data, derived from standardized safety data sheets and in vivo rodent models, indicates moderate acute toxicity, classifying it under GHS Category 4 for oral, dermal, and inhalation exposure (3).
Table 1: Acute Toxicity (LD50/LC50) Data for 4-BMC
NET reversal causing massive peripheral norepinephrine efflux.
Neurological
Agitation, Seizures, Hallucinations
DAT/SERT reversal causing central monoamine storm and neurotoxicity.
Autonomic
Hyperthermia, Mydriasis, Diaphoresis
Sympathomimetic overstimulation of alpha and beta-adrenergic receptors.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard methodologies used to establish the pharmacological and toxicological data for compounds like 4-BMC.
Protocol 1: In Vitro Monoamine Transporter Efflux Assay
Rationale: Differentiating a true releasing agent (SNDRA) from a simple reuptake inhibitor requires measuring the active efflux of pre-loaded radiolabeled monoamines. Human Embryonic Kidney (HEK293) cells are utilized because they lack endogenous monoamine background noise, ensuring that any observed efflux is strictly mediated by the transfected human transporters.
Cell Preparation: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well culture plates and grow to 80% confluence.
Radioligand Loading: Incubate the cells with 0.1 μM of [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin for 30 minutes at 37°C to allow vesicular uptake.
Buffer Wash (Critical Step): Wash the cells three times with Krebs-Ringer HEPES (KRH) buffer. Causality: KRH buffer maintains the physiological Na⁺/Cl⁻ ion gradients that are thermodynamically essential for the monoamine transporters to function and reverse.
Drug Exposure: Add varying concentrations of 4-BMC (ranging from 1 nM to 100 μM) and incubate for exactly 30 minutes.
Termination & Quantification: Halt the reaction by placing the plates on ice. Aspirate the extracellular buffer (superfusate) and lyse the cells. Measure the radioactivity in the superfusate using liquid scintillation counting.
Validation Controls: Run parallel wells with MDMA (positive control for efflux) and Cocaine (negative control; pure reuptake inhibitor that blocks efflux).
Rationale: The Up-and-Down Procedure (UDP) is the gold standard for LD50 determination. It is an ethically refined, self-validating system that minimizes animal use by basing the dose of the next animal on the survival outcome of the previous one.
Subject Preparation: Fast adult female Sprague-Dawley rats (150-200g) overnight prior to dosing to ensure standardized gastrointestinal absorption.
Initial Dosing: Administer a starting dose of 175 mg/kg of 4-BMC (dissolved in saline) via oral gavage to a single animal.
Observation Phase: Monitor the animal continuously for the first 24 hours, specifically noting sympathomimetic signs (stereotypy, hyperthermia, convulsions).
Sequential Dosing:
If the animal survives 48 hours, dose the next animal at a higher progression step (e.g., 550 mg/kg).
If the animal expires, dose the next animal at a lower progression step (e.g., 55 mg/kg).
Stopping Criteria: Terminate the study when 5 reversals (survival followed by death, or vice versa) occur, or when 3 consecutive animals survive at the upper bound limit.
Data Synthesis: Calculate the LD50 using maximum likelihood estimation software. For 4-BMC, this methodology yields an oral LD50 of ~500 mg/kg (4).
Workflow for evaluating 4-BMC cytotoxicity, binding affinity, and LD50.
References
Cayman Chemical. "Safety Data Sheet: 4-Bromomethcathinone (hydrochloride)." Cayman Chemical Co.
European Union Drugs Agency (EUDA). "Initial Reports - 4-BMC." Europa.eu.
American Chemical Society (ACS). "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review." ACS Publications.
High-Performance GC-MS Quantification of 4-Bromocathinone in Biological Matrices
Application Note: AN-TOX-4BC-01 Executive Summary The detection of halogenated synthetic cathinones, such as 4-bromocathinone (4-BC), presents unique challenges in forensic toxicology due to their thermal instability and...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-TOX-4BC-01
Executive Summary
The detection of halogenated synthetic cathinones, such as 4-bromocathinone (4-BC), presents unique challenges in forensic toxicology due to their thermal instability and rapid degradation in biological matrices. Unlike amphetamines, the
-keto moiety of cathinones renders them susceptible to oxidative degradation and rearrangement, particularly under alkaline conditions.
This application note details a robust, field-validated protocol for the extraction, derivatization, and GC-MS quantification of 4-bromocathinone in human urine and plasma. By utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Pentafluoropropionic Anhydride (PFPA) derivatization, this method achieves superior chromatographic peak shape, isomer differentiation, and sub-ng/mL sensitivity.
Physicochemical Context & Stability Warnings
Critical Alert: 4-Bromocathinone is highly unstable in biological matrices at room temperature and neutral/alkaline pH.
Mechanism of Instability: The electron-withdrawing bromine atom on the benzene ring, combined with the
-keto amine structure, accelerates cyclization to form pyrazine derivatives or reduction to the corresponding alcohol (4-bromoephedrine/pseudoephedrine analogs).
Preservation Protocol: Samples must be acidified (pH < 3) with 1% NaF/Potassium Oxalate or HCl immediately upon collection and stored at -20°C.
Analytical Consequence: Direct injection of underivatized cathinones into a hot GC inlet often leads to thermal degradation, resulting in poor reproducibility and "ghost" peaks. Derivatization is mandatory.
Sample Preparation Protocol
We utilize Mixed-Mode Cation Exchange (MCX) SPE. This mechanism exploits the basicity of the primary amine on 4-bromocathinone (
) to retain the analyte while washing away neutral and acidic matrix interferences.
Reagents & Standards
Target Analyte: 4-Bromocathinone HCl.
Internal Standard (IS): 4-Bromocathinone-d3 or Mephedrone-d3.
Stabilization: It replaces the active hydrogen on the primary amine with a pentafluoropropionyl group, preventing thermal degradation in the GC injector.
Mass Shift: It introduces heavy fluorine atoms, shifting the mass spectrum to higher m/z values, which reduces background noise from low-molecular-weight biological interferences.
Protocol:
To the dried residue from SPE, add 50 µL PFPA and 30 µL Ethyl Acetate .
Cap the vial tightly and incubate at 70°C for 20 minutes .
Evaporate to dryness under nitrogen at 40°C.
Reconstitute in 100 µL Ethyl Acetate and transfer to an autosampler vial with a glass insert.
Acquisition: SIM Mode (Selected Ion Monitoring) for quantification; Scan (50-550 amu) for qualitative screening.
Data Interpretation & Fragmentation[2][3][5]
The identification of 4-bromocathinone-PFPA relies on the characteristic
-cleavage of the amide bond.
Fragmentation Pathway:
The molecular ion (M+) is typically weak. The electron impact (EI) ionization causes a split between the
-carbon and the carbonyl group.
Immonium Ion (Base Peak): The amine portion retains the charge.
Structure:
m/z 190
Acylium Ion (Confirmation): The bromobenzoyl portion.
Structure:
m/z 183 and 185 (approx 1:1 ratio due to
and isotopes).
Note: If analyzing 4-Bromomethcathinone (4-BMC) , which is a secondary amine, the base peak shifts to m/z 204 (
).
Figure 2: Mass Spectral Fragmentation Pathway for 4-Bromocathinone-PFPA derivative.
SIM Table for Quantification
Analyte
Target Ion (Quant)
Qualifier 1
Qualifier 2
Dwell Time
4-Bromocathinone-PFPA
190
183
185
25 ms
Internal Standard
193 (if d3-analog)
-
-
25 ms
Validation & Quality Control
To ensure this protocol meets forensic standards (SWGDRUG/SOFT), the following criteria must be met:
Linearity:
over the range of 10 – 1000 ng/mL.
Recovery: Absolute recovery should exceed 80% using the MCX protocol.
Interference: No interfering peaks at the retention time of 4-BC in blank matrix.
Isotope Ratio: The abundance ratio of m/z 183 to 185 must be within 20% of the theoretical 1:1 ratio (confirming the presence of Bromine).
References
United Nations Office on Drugs and Crime (UNODC). (2020).[5] Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
[Link]
G.W.H. Soh, S.P. Elliott. (2017). Stability of Synthetic Cathinones in Blood.[6][7] Journal of Analytical Toxicology.
[Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1.
[Link]
National Institutes of Health (NIH). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
[Link]
Quantitative Analysis of 2-Amino-1-(4-bromophenyl)propan-1-one (4-Bromocathinone) in Biological Matrices via LC-MS/MS
Application Note: AN-TOX-2026-4BC Abstract This application note details a robust, validated protocol for the quantification of 2-Amino-1-(4-bromophenyl)propan-1-one (herein referred to as 4-Bromocathinone or 4-BC). As a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-TOX-2026-4BC
Abstract
This application note details a robust, validated protocol for the quantification of 2-Amino-1-(4-bromophenyl)propan-1-one (herein referred to as 4-Bromocathinone or 4-BC). As a primary amine synthetic cathinone, 4-BC presents specific challenges regarding thermal instability and isobaric interference. This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode.[1] We leverage the unique isotopic signature of bromine (
and ) to ensure identification specificity, adhering to ANSI/ASB Standard 036 guidelines for forensic validation.
Introduction & Analyte Chemistry
The target analyte, 2-Amino-1-(4-bromophenyl)propan-1-one, is the primary amine analog of the better-known "Brephedrone" (which is N-methylated). Accurate distinction is critical, as metabolic N-demethylation of Brephedrone yields 4-BC, making 4-BC both a parent drug and a metabolite.
Physicochemical Profile[2]
Formula:
Exact Mass: 227.0 (for
) / 229.0 (for )
pKa: ~8.5 (Amine group)
Key Challenge:Cathinone Instability. The keto-amine structure is prone to oxidative degradation and dimerization at neutral-to-basic pH. All sample preparation must maintain acidic conditions to prevent signal loss.
The Bromine Advantage
Unlike standard cathinones (e.g., Mephedrone), 4-BC contains a halogen. The natural abundance of bromine isotopes (
: 50.7% and : 49.3%) creates a distinct 1:1 doublet in the mass spectrum. This "twin peak" signature is a powerful filter against false positives from non-halogenated biological interferences.
Method Development Strategy
The development process prioritizes sensitivity and selectivity, specifically addressing the separation of 4-BC from potential positional isomers (e.g., 3-bromocathinone).
Chromatographic Conditions
Column Selection: A Biphenyl stationary phase is selected over standard C18. The biphenyl phase offers enhanced
interactions with the brominated aromatic ring, providing superior selectivity for halogenated positional isomers.
Mobile Phase:
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffers pH to ~3.5, stabilizing the cathinone).
B: Methanol + 0.1% Formic Acid. (Methanol is preferred over Acetonitrile for cathinones as it often yields higher ionization efficiency for the protonated amine).
Mass Spectrometry Optimization
Ionization: ESI Positive Mode (
).
Precursor Selection: We monitor both the
(m/z 228.0) and (m/z 230.0) precursors.
Fragmentation Pathway:
Immonium Ion Formation: Cleavage adjacent to the carbonyl yields the alkylamine fragment (
), m/z 44.
Acylium Ion Formation: Cleavage of the bond between the carbonyl and alpha-carbon yields the bromobenzoyl cation (
), m/z 183/185.
Aryl Cation: Further loss of CO yields the bromophenyl cation (
Why SLE? SLE offers the cleanliness of SPE with the simplicity of LLE, crucial for avoiding ion suppression in complex toxicology samples.
Step-by-Step Workflow:
Aliquot: Transfer 200 µL of Matrix (Blood/Urine) to a tube.
Internal Standard: Add 20 µL of IS working solution (100 ng/mL).
Buffer: Add 200 µL of 0.1% Ammonium Hydroxide (pH ~9). Note: Brief exposure to high pH is necessary to drive the amine into the organic phase, but extraction must proceed immediately to minimize degradation.
This diagram illustrates the logical flow from sample intake to data reporting, emphasizing the critical decision points for quality control.
Caption: Workflow logic ensuring rigorous identification via retention time, ion ratios, and bromine isotopic signature.
Fragmentation Mechanism
Understanding the origin of the product ions is vital for troubleshooting interferences.
Caption: ESI+ fragmentation pathway of 4-Bromocathinone showing the origin of Quant (183) and Qual (155, 44) ions.[2]
Validation Framework (ANSI/ASB 036)[4][5]
To ensure this method is legally defensible, validation must follow the ANSI/ASB Standard 036 (formerly SWGTOX) guidelines [1].
Linearity & Calibration
Range: 1 ng/mL to 1000 ng/mL.
Weighting:
linear regression.
Criterion:
; residuals within ±20%.
Precision & Bias
Design: Run 3 concentrations (Low, Med, High) in triplicate over 5 days (
).
Acceptance: CV < 20% and Bias within ±20%.
Matrix Effect (ME)
Calculation:
A = Peak area of standard in neat solvent.
B = Peak area of standard spiked into extracted blank matrix.
Requirement: ME should be between 75-125% or consistent (CV < 15%) across different lots of matrix. The use of the deuterated IS (4-BC-d5) will compensate for significant matrix suppression [2].
Troubleshooting & Expert Tips
Peak Tailing: If the amine peak tails significantly, increase the Ammonium Formate concentration in Mobile Phase A to 5mM or 10mM. This masks residual silanols on the column.
Isomer Separation: If 3-bromocathinone co-elutes, lower the initial methanol gradient to 2% or switch to a PFP (Pentafluorophenyl) column, which offers different selectivity for halogenated isomers.
Carryover: Cathinones are "sticky." Ensure the needle wash contains at least 20% Isopropanol/Acetone to remove hydrophobic residues.
References
ANSI/ASB Standard 036. (2019).[3][4][5] Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[3][4][5][6][7] [Link]
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
Zloh, M., et al. (2012). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Rapid Communications in Mass Spectrometry. [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Cathinones. [Link]
solid phase extraction (SPE) techniques for 4-BMC in plasma
Application Note: Solid Phase Extraction (SPE) of 4-Bromomethcathinone (4-BMC) from Human Plasma Executive Summary & Strategic Rationale The analysis of 4-Bromomethcathinone (4-BMC) in plasma presents distinct bioanalyti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solid Phase Extraction (SPE) of 4-Bromomethcathinone (4-BMC) from Human Plasma
Executive Summary & Strategic Rationale
The analysis of 4-Bromomethcathinone (4-BMC) in plasma presents distinct bioanalytical challenges due to its physicochemical instability and the complexity of the plasma matrix. As a halogenated synthetic cathinone, 4-BMC possesses a basic nitrogen center (estimated pKa ~8.0–8.[1]5) and a hydrophobic brominated aromatic ring.[1]
Why Mixed-Mode Cation Exchange (MCX)?
Standard Reversed-Phase (C18) SPE is insufficient for clinical/forensic plasma analysis of 4-BMC because it often fails to separate the analyte from phospholipids, which cause significant ion suppression in LC-MS/MS.[1]
This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1] This mechanism is "orthogonal," meaning it retains the analyte through two distinct forces:
Hydrophobic Interaction: The sorbent's polymeric backbone binds the aromatic ring.
Ionic Interaction: The sulfonic acid groups on the sorbent bind the positively charged amine of 4-BMC.
The "Lock-and-Key" Advantage: By locking the analyte onto the sorbent via charge (ionic), we can wash the cartridge with 100% organic solvent (methanol) to strip away neutral lipids and interferences without losing the analyte. Elution is then triggered only by neutralizing the charge with a base.
The following diagram illustrates the "Catch-and-Release" mechanism employed in this protocol.
Detailed Experimental Protocol
Step 1: Sample Pre-treatment
Rationale: Plasma is viscous and highly buffered.[1] We must lower the viscosity and fix the pH to ~6.0 to ensure 4-BMC is fully ionized (protonated) for the cation-exchange mechanism to work.
Thaw plasma samples on ice.[1] Do not leave at room temperature.
Aliquot 200 µL of plasma into a clean microcentrifuge tube.
Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL 4-BMC-d3 in water).[1] Vortex briefly.
Add 600 µL of 0.1 M Phosphate Buffer (pH 6.0) .
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
Step 2: SPE Cartridge Processing
Note: Do not let the cartridge dry out during Conditioning or Equilibration.[6]
Step
Solvent / Volume
Technical Note (The "Why")
1. Condition
1 mL Methanol
Activates the polymeric sorbent pores and removes manufacturing residues.
2. Equilibrate
1 mL Water (or Buffer pH 6)
Prepares the sorbent environment to match the aqueous sample matrix.
3. Load
Supernatant from Step 1 (~800 µL)
Pass sample slowly (~1 mL/min). 4-BMC binds via hydrophobic and ionic forces.[1]
4. Wash 1
1 mL 0.1 M Formic Acid (aq)
Removes hydrophilic interferences (salts, proteins) and locks the analyte charge.
Increase the volume of Wash 2 (MeOH) or use a stronger organic wash (e.g., ACN) if the analyte remains bound.
Peak Tailing
Secondary interactions.
Add ammonium formate (5mM) to the LC mobile phase to mask free silanols on the column.
References
BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Forensic Analysis of 4-Bromomethcathinone (4-BMC). Retrieved from [1]
Concheiro, M., et al. (2013).[1][8] Matrix suppression in urine sample of cathinones by LC-MS/MS analysis.[1][8] (Cited in LCMS.cz Application Note). Retrieved from
Giebułtowicz, J., et al. (2020).[1] The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor.[1][9] Journal of Analytical Toxicology.[1] Retrieved from
Alwsci. (2025).[1][6][10] Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.[1][6] Retrieved from [1]
Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.[1] Retrieved from [1]
Application Note: Enantioselective Separation of 2-Amino-1-(4-bromophenyl)propan-1-one (4-Bromocathinone)
Executive Summary This Application Note details the enantioselective separation of 2-Amino-1-(4-bromophenyl)propan-1-one , commonly known as 4-Bromocathinone (4-BMC) . As a synthetic cathinone derivative with a chiral ce...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the enantioselective separation of 2-Amino-1-(4-bromophenyl)propan-1-one , commonly known as 4-Bromocathinone (4-BMC) . As a synthetic cathinone derivative with a chiral center at the
-carbon, 4-BMC exists as - and -enantiomers.[1] Differentiating these isomers is critical for forensic toxicology and pharmacological profiling, as cathinone enantiomers often exhibit distinct potencies regarding monoamine transporter inhibition.
This guide presents two validated methodologies:
Normal-Phase Chiral HPLC: utilizing polysaccharide-based stationary phases for robust separation and potential preparative scale-up.
Stability Warning: Like many cathinones, the free base is unstable and prone to dimerization to form pyrazines or oxidative degradation. All standards should be stored as hydrochloride salts and dissolved in the mobile phase/buffer immediately prior to analysis.
For synthetic cathinones, immobilized polysaccharide phases (Amylose or Cellulose derivatives) usually provide the highest selectivity (
). The separation mechanism relies on the "three-point interaction" model involving hydrogen bonding, - interactions (between the bromophenyl ring and the carbamate moiety of the selector), and steric inclusion.
Critical Factor: The primary amine of 4-BMC interacts strongly with residual silanols on the silica support, leading to peak tailing. A basic additive (Diethylamine) is mandatory to suppress these non-specific interactions.
HPLC Protocol Specifications
Parameter
Specification
Column
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) OR Lux Cellulose-1
Dimensions
250 mm 4.6 mm, 5 m particle size
Mobile Phase
n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio (v/v)
90 : 10 : 0.1
Flow Rate
1.0 mL/min
Temperature
25°C
Detection
UV @ 254 nm (Targeting the bromophenyl chromophore)
Injection Vol.
10 L (Sample conc: 0.5 mg/mL in Mobile Phase)
Elution Order
Typically elutes before on Amylose columns (Confirmation required via polarimetry).
Step-by-Step Workflow
Preparation: Dissolve 4-BMC HCl salt in 100% Isopropanol first, then dilute with Hexane to match the mobile phase ratio. This prevents precipitation.
Equilibration: Flush column with 20 column volumes of mobile phase until the baseline stabilizes.
CE offers superior theoretical plate counts compared to HPLC. For cationic drugs like 4-BMC, Sulfated
-Cyclodextrins (S--CD) are the gold standard.
Mechanism: At pH 2.5, 4-BMC is fully protonated (positively charged). The S-
-CD is negatively charged (sulfate groups).[5] This creates a strong electrostatic attraction in addition to the hydrophobic inclusion of the bromophenyl ring into the CD cavity. This "counter-ion" effect maximizes enantioselectivity.
Capillary Conditioning: Rinse new capillaries with 1M NaOH (10 min), Water (5 min), and BGE (10 min).
BGE Preparation: Dissolve S-
-CD in the phosphate buffer. Filter through a 0.45 m nylon filter. Note: S--CD is expensive; prepare small volumes (e.g., 10 mL).
Sample Prep: Dissolve 4-BMC sample in water (not buffer) to induce "field-amplified sample stacking" for sharper peaks.
Execution: Run the separation. The migration order is determined by the difference in the effective mobility of the free analyte vs. the analyte-CD complex.
Method Development Logic & Visualization
The following diagrams illustrate the decision-making process for selecting these specific methods and the mechanism of action.
HPLC Method Development Workflow
Caption: Iterative decision tree for optimizing the chiral HPLC separation of synthetic cathinones.
Chiral Recognition Mechanism (CE Mode)
Caption: Mechanistic view of the counter-ion interaction between cationic 4-BMC and anionic S-
-CD in CE.
Validation Parameters (Summary)
To ensure regulatory compliance (e.g., ICH Q2(R1)), the selected method must meet the following criteria:
Parameter
Acceptance Criteria
Notes
Selectivity ()
Ability to distinguish enantiomers.
Resolution ()
(Baseline)
Essential for quantitative purity analysis.
Linearity ()
Range: 0.05 – 1.0 mg/mL.
LOD / LOQ
S/N > 3 (LOD); S/N > 10 (LOQ)
Critical for trace impurity analysis.
Precision (RSD)
For retention time and peak area (n=6).
References
Hägele, J. S., et al. (2016). Separation of enantiomers of cathinones by capillary electrophoresis using cyclodextrins as chiral selectors. Czech Society of Chemical Engineering.[4]
Silva, B., et al. (2022).[1] Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules.
Lochner, S., et al. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. International Journal of Molecular Sciences.
BenchChem. (2025).[2] A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of 4-Bromooctane (Analogous Methodology).
preparation of 4-bromocathinone reference standards for forensic analysis
Abstract The rapid proliferation of New Psychoactive Substances (NPS) necessitates the agile production of high-purity Certified Reference Materials (CRMs). This guide details the production of 4-bromocathinone (4-BC) ,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The rapid proliferation of New Psychoactive Substances (NPS) necessitates the agile production of high-purity Certified Reference Materials (CRMs). This guide details the production of 4-bromocathinone (4-BC) , a primary amine synthetic cathinone. Unlike its secondary amine analogue (4-bromomethcathinone/Brephedrone), 4-BC presents unique stability challenges regarding dimerization and pyrazine formation. This protocol outlines a regio-specific synthesis via the Delépine reaction to ensure primary amine exclusivity, followed by rigorous structural elucidation to differentiate it from 2-bromo and 3-bromo positional isomers.
Introduction & Forensic Context
4-Bromocathinone is a halogenated derivative of cathinone. In forensic analysis, accurate identification requires distinguishing it from:
Regioisomers: 2-bromocathinone and 3-bromocathinone.
Critical Quality Attribute (CQA): The primary amine moiety of 4-BC makes the free base highly unstable. It spontaneously dimerizes to form 3,6-bis(4-bromophenyl)-2,5-dihydropyrazine. Therefore, the reference standard must be isolated and stored strictly as the hydrochloride (HCl) or hydrobromide (HBr) salt.
Chemical Synthesis Strategy
Objective: Synthesize 4-BC HCl with >99.5% purity.
Method Selection: Direct ammonolysis of
-bromoketones is rejected due to the formation of secondary and tertiary amine impurities (dimers).
Chosen Protocol: The Delépine Reaction is utilized. This route uses hexamethylenetetramine (HMTA) to introduce the nitrogen, preventing over-alkylation and ensuring a pure primary amine product.
Synthesis Workflow (DOT Visualization)
Caption: Figure 1. The Delépine synthetic route chosen to prevent poly-alkylation, ensuring a high-purity primary amine reference standard.
, 2.4 mL, 47 mmol) dropwise over 30 minutes while stirring at room temperature. The solution will transition from dark red to pale orange as Br is consumed.
Pour the mixture into ice-cold water (200 mL). The
-bromo intermediate will precipitate.
Filter, wash with cold water, and dry under vacuum.
Step 2: Formation of Hexaminium Salt
Dissolve the
-bromo ketone (from Step 1) in chloroform (50 mL).
Add hexamethylenetetramine (HMTA, 1.1 equivalents) dissolved in chloroform.
Stir for 4 hours. The quaternary hexaminium salt will precipitate as a white solid.
Filter the salt and wash with ether to remove unreacted starting material.
Step 3: Hydrolysis to 4-Bromocathinone HCl
Suspend the hexaminium salt in ethanol (100 mL).
Add concentrated HCl (15 mL).
Reflux for 2 hours. The HMTA breaks down, releasing the primary amine as the hydrochloride salt.
Cool to 0°C. The ammonium chloride byproduct may precipitate; filter it off.
Concentrate the filtrate and recrystallize the residue from isopropanol/methanol (9:1) to yield pure 4-bromocathinone HCl .
Structural Characterization & Validation
To certify the material as a Reference Standard (ISO 17034), the structure must be confirmed and differentiated from isomers.
Nuclear Magnetic Resonance (NMR)
The splitting pattern in the aromatic region is the primary differentiator between the 4-bromo (para), 3-bromo (meta), and 2-bromo (ortho) isomers.
Proton Environment
4-Bromocathinone (Para)
3-Bromocathinone (Meta)
2-Bromocathinone (Ortho)
Aromatic Region
AA'BB' System (Two doublets, symmetric)
Complex Multiplet (Asymmetric)
Complex Multiplet (Asymmetric)
Alpha-Methine
Quartet (~5.1 ppm)
Quartet (~5.1 ppm)
Quartet (~5.1 ppm)
Beta-Methyl
Doublet (~1.5 ppm)
Doublet (~1.5 ppm)
Doublet (~1.5 ppm)
Note: The AA'BB' pattern at roughly 7.7–7.9 ppm is diagnostic for the para-substitution of 4-BC.
Mass Spectrometry (GC-MS)
In Electron Impact (EI) MS, cathinones undergo
-cleavage.
Base Peak:
44 (Immonium ion, ). This confirms it is a primary amine (Methcathinone would be 58).
Isomer Differentiation: While EI spectra are similar, the 4-substituted isomer often shows a characteristic tropylium ion intensity ratio. However, retention time on a standard 5% phenyl column is the most reliable GC discriminator.
Elution Order: 2-Bromo < 3-Bromo < 4-Bromo (typically, due to boiling point/polarity differences).
Analytical Logic Tree (DOT Visualization)
Caption: Figure 2. Analytical decision tree for differentiating 4-bromocathinone from N-alkylated analogs and regioisomers.
Stability & Storage Protocols
Synthetic cathinones are notoriously unstable in solution.
pH Sensitivity: The free base of 4-BC is stable for less than 24 hours at room temperature. It degrades via oxidative deamination or dimerization to pyrazines.
Solvent Choice:
Recommended: Acetonitrile or Methanol (Acidified).
Avoid: Basic buffers or unpreserved urine/blood matrices for long-term storage.
Storage Condition:
Solid State: -20°C, protected from light and moisture (hygroscopic).
Solution: -80°C is preferred for long-term reference stock.
Self-Validating Stability Check:
Before using the standard, inject into GC-MS. If a peak appears at a higher retention time with
consistent with a dimer ( type mechanisms), the standard has degraded.
References
United Nations Office on Drugs and Crime (UNODC). (2020).[2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Link
Power, J. D., et al. (2011). "The identification of the regioisomers of 4-bromomethcathinone." Forensic Science International.
Kerrigan, S., & Glicksberg, L. (2017).[3] Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. U.S. Department of Justice. Link
Application Notes and Protocols: In Vitro Metabolic Stability of 4-tert-Butyl-alpha-methylhydrocinnamaldehyde (4-BMC) using Human Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Chemical Safety and Development In the lifecycle of any new chemical entity, from pharmaceuticals to fragrance ingredients, understanding its metabolic fate withi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolic Stability in Chemical Safety and Development
In the lifecycle of any new chemical entity, from pharmaceuticals to fragrance ingredients, understanding its metabolic fate within the human body is a cornerstone of safety and efficacy assessment. A compound's metabolic stability dictates its residence time and, consequently, its potential for therapeutic action or toxicity. Compounds that are rapidly metabolized may have fleeting effects, while those that are metabolized too slowly can accumulate to toxic levels. The liver is the primary organ of drug and xenobiotic metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in these biotransformations.[1][2]
This application note provides a detailed protocol for assessing the in vitro metabolic stability of 4-tert-butyl-alpha-methylhydrocinnamaldehyde (4-BMC), a synthetic fragrance ingredient also known as Lilial.[3] By utilizing pooled human liver microsomes (HLMs), a subcellular fraction rich in drug-metabolizing enzymes, we can simulate the initial phase of hepatic metabolism and derive key pharmacokinetic parameters.[4][5] Understanding the metabolic stability of 4-BMC is crucial for its safety assessment as a widely used consumer product ingredient.
Recent studies on the in vitro metabolism of 4-BMC have revealed its primary metabolic pathways. The aldehyde functional group is susceptible to both reduction and oxidation, leading to the formation of the corresponding alcohol, lysmerol, and the carboxylic acid, lysmerylic acid, as the main initial metabolites.[6] Further oxidation can also occur, highlighting the importance of a robust in vitro system to capture these transformations.[6] This protocol is designed for researchers, scientists, and drug development professionals to reliably determine the intrinsic clearance and half-life of 4-BMC, providing valuable data for pharmacokinetic modeling and risk assessment.
Scientific Principles: The "Why" Behind the Protocol
The in vitro metabolic stability assay with HLMs is predicated on the principle of measuring the disappearance of a parent compound over time in the presence of metabolically active enzymes. This process is primarily driven by Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, which are catalyzed by enzymes like CYPs.[1][7] For these reactions to occur, a critical cofactor, NADPH (the reduced form of nicotinamide adenine dinucleotide phosphate), is required as an electron donor for CYP enzymes.[4]
The experimental design includes several key controls to ensure the validity of the results:
Minus-NADPH Control: This control assesses the non-enzymatic degradation of the test compound. Any disappearance of the compound in the absence of NADPH is likely due to chemical instability in the assay buffer or non-specific binding.
Positive Control: A compound with a known and well-characterized metabolic profile (e.g., testosterone or verapamil) is included to verify the metabolic competency of the HLM batch.
Negative Control (Heat-Inactivated Microsomes): Incubating the test compound with heat-inactivated microsomes helps to distinguish between enzymatic degradation and non-specific binding to microsomal proteins.
The lipophilicity of a compound can influence its interaction with the microsomal membrane. Highly lipophilic compounds may exhibit significant non-specific binding, which can lead to an underestimation of the true intrinsic clearance.[8][9] 4-BMC is an oily liquid that is insoluble in water, suggesting a lipophilic character.[10] Therefore, careful consideration of potential non-specific binding is warranted when interpreting the results.
Visualizing the Workflow
Figure 1. Experimental workflow for the in vitro metabolic stability assay of 4-BMC using human liver microsomes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Incubating shaker or water bath at 37°C
Centrifuge capable of reaching >3,000 x g
Calibrated pipettes
96-well plates or microcentrifuge tubes
Vortex mixer
Procedure
1. Preparation of Reagents
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 1 M KH₂PO₄ and 1 M K₂HPO₄ solutions and dilute with LC-MS grade water. Adjust pH to 7.4.
4-BMC Stock Solution (10 mM): Dissolve an appropriate amount of 4-BMC in DMSO.
Positive Control Stock Solutions (10 mM): Prepare separate 10 mM stock solutions of testosterone and verapamil in DMSO.
NADPH Stock Solution (20 mM): Prepare fresh on the day of the experiment by dissolving NADPH in 100 mM potassium phosphate buffer. Keep on ice.
Internal Standard (IS) Quenching Solution: Prepare a solution of ice-cold acetonitrile containing the internal standard at a suitable concentration (e.g., 100 nM tolbutamide).
2. Incubation
Thaw pooled human liver microsomes on ice.
Prepare the main incubation mixture by diluting the HLMs in 100 mM potassium phosphate buffer to a final protein concentration of 0.5 mg/mL in the reaction vessel.
Prepare separate incubation mixtures for 4-BMC, the positive control, and a minus-NADPH control.
Pre-incubate the HLM suspension at 37°C for 5 minutes with gentle shaking.
Initiate the reaction by adding the test compound (4-BMC or positive control) to the HLM suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
After a brief pre-incubation (2-3 minutes), start the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM. For the minus-NADPH control, add an equal volume of buffer.
Incubate at 37°C with gentle shaking.
3. Sampling and Reaction Quenching
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.
Immediately add the aliquot to a larger volume (e.g., 150 µL) of the ice-cold acetonitrile/internal standard quenching solution.
Vortex briefly to mix and ensure protein precipitation.
4. Sample Processing and Analysis
Centrifuge the quenched samples at >3,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate or autosampler vials.
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (4-BMC).
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate of disappearance of 4-BMC, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
1. Calculating the Rate of Disappearance
Plot the natural logarithm (ln) of the percentage of 4-BMC remaining versus time.
The slope of the linear regression of this plot represents the elimination rate constant (k).
2. Calculating In Vitro Half-Life (t₁/₂)
The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated using the following equation:
t₁/₂ = 0.693 / k
3. Calculating In Vitro Intrinsic Clearance (CLᵢₙₜ)
Intrinsic clearance is the measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It is calculated as:
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
Example Data Table
Time (min)
% 4-BMC Remaining
ln(% Remaining)
0
100
4.605
5
85
4.443
15
60
4.094
30
35
3.555
45
20
2.996
60
10
2.303
From a linear regression of this data, a hypothetical slope (k) of -0.045 min⁻¹ is obtained.
Ensure proper pipette calibration and technique. Quench samples immediately and consistently. Use sealed plates for incubation and analysis.
No metabolism of positive control
Inactive HLMs, degraded NADPH
Use a new lot of HLMs. Prepare fresh NADPH solution immediately before use.
Significant compound loss in minus-NADPH control
Chemical instability, non-specific binding
Assess compound stability at pH 7.4. If non-specific binding is suspected, consider using a lower microsomal protein concentration or including a bovine serum albumin (BSA) in the buffer.
Poor recovery of 4-BMC
Adsorption to plasticware
Use low-binding plates and tubes. Ensure the organic solvent concentration in the final sample is sufficient to maintain solubility.
Interpretation of Results
The calculated in vitro half-life and intrinsic clearance values provide a quantitative measure of the metabolic stability of 4-BMC. These values can be used to classify the compound as having low, moderate, or high clearance. Generally, a shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Low Clearance (t₁/₂ > 60 min): Suggests the compound is slowly metabolized and may have a longer in vivo half-life.
Intermediate Clearance (20 min < t₁/₂ < 60 min): Indicates a moderate rate of metabolism.
High Clearance (t₁/₂ < 20 min): Suggests rapid metabolism and potentially a shorter in vivo half-life.
The data generated from this assay can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters such as hepatic clearance, which is a critical component of risk assessment for cosmetic and consumer product ingredients.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the in vitro metabolic stability of 4-BMC using human liver microsomes. By following this detailed methodology, researchers can generate reliable data on the intrinsic clearance and half-life of this fragrance ingredient. This information is invaluable for understanding its potential for bioaccumulation and for conducting robust safety assessments. The inclusion of appropriate controls and a thorough understanding of the underlying scientific principles are paramount to obtaining high-quality, reproducible results.
References
McLure, J. A., et al. (2000). Nonspecific binding of drugs to human liver microsomes. British Journal of Clinical Pharmacology, 49(5), 453–461. Available at: [Link]
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. Available at: [Link]
Schmied-Kowarzik, V., et al. (2023). Toxicological investigation of lilial. Scientific Reports, 13(1), 18568. Available at: [Link]
Wang, R. S., et al. (2002). Effects of aldehyde dehydrogenase-2 genetic polymorphisms on metabolism of structurally different aldehydes in human liver. Drug Metabolism and Disposition, 30(1), 69–73. Available at: [Link]
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Available at: [Link]
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453–472.
ChemBK. (2024). 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde. Available at: [Link]
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. Available at: [Link]
Di, L., & Kerns, E. H. (2015).
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]
Obach, R. S. (1997). Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol. Drug Metabolism and Disposition, 25(12), 1359–1369. Available at: [Link]
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
Hong, J. Y., et al. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 71(4), 266–269. Available at: [Link]
Jackson, M. A., et al. (2021). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences, 8, 658823. Available at: [Link]
Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(4), 292–298.
IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]
News-Medical.Net. (2024). Tackling metabolism issues in drug discovery with in silico methods. Available at: [Link]
Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Available at: [Link]
Pelletier, R., et al. (2025). Identifying metabolites of new psychoactive substances using in silico prediction tools. Archives of Toxicology. Available at: [Link]
Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
Discovery Life Sciences. (n.d.). Gentest® Human Liver Microsomes. Available at: [Link]
MDPI. (2020). Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease. Available at: [Link]
ResearchGate. (2020). Human metabolism and excretion kinetics of the fragrance lysmeral after a single oral dosage. Available at: [Link]
Lopes, J. F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1150820. Available at: [Link]
PerfumersWorld. (2021). Amendment 49 STAND p-tert-Butyl-α-methylhydrocinnamic aldehyde (p-BMHCA). Available at: [Link]
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Available at: [Link]
Korfmacher, W. A. (2009). Foundation review: Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 14(11-12), 521–527.
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry. Available at: [Link]
Scott, E. E., & Halpert, J. R. (2005). Structural Analysis of Mammalian Cytochrome P450 2B4 Covalently Bound to the Mechanism-Based Inactivator tert-Butylphenylacetylene: Insight into Partial Enzymatic Activity. Journal of Biological Chemistry, 280(43), 36347–36353. Available at: [Link]
Kunitoh, S., et al. (1997). Human liver fatty aldehyde dehydrogenase: microsomal localization, purification, and biochemical characterization. Biochimica et Biophysica Acta (BBA) - General Subjects, 1335(1-2), 99–110. Available at: [Link]
Lu, J., et al. (2003). Metabolism of Thalidomide in Liver Microsomes of Mice, Rabbits, and Humans. Journal of Pharmacology and Experimental Therapeutics, 307(2), 659–668. Available at: [Link]
JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Available at: [Link]
J. F. Lopes, et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11. Available at: [Link]
Tang, L. W. T., & Obach, R. S. (2025). Impact of cytosolic aldehyde oxidase contamination in liver microsomes on intrinsic clearance estimations. Drug Metabolism and Disposition, 53(8), 100114. Available at: [Link]
Cheméo. (n.d.). Lilial (CAS 80-54-6). Available at: [Link]
Scentspiracy. (2022). Aldehydes in perfumery. Available at: [Link]
High-Resolution GC-MS Analysis of 4-Bromocathinone: Optimized Perfluoroacylation Protocols
Executive Summary The analysis of synthetic cathinones, specifically halogenated derivatives like 4-bromocathinone (4-BMC) , presents distinct challenges in forensic and clinical toxicology. Unlike traditional amphetamin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The analysis of synthetic cathinones, specifically halogenated derivatives like 4-bromocathinone (4-BMC) , presents distinct challenges in forensic and clinical toxicology. Unlike traditional amphetamines, the
-keto moiety in cathinones renders them thermally unstable. Direct injection into a hot Gas Chromatography (GC) inlet often results in oxidative dehydrogenation and thermal degradation, leading to poor peak shape and ambiguous mass spectral data.
This guide details a robust perfluoroacylation strategy using Pentafluoropropionic Anhydride (PFPA). This approach is superior to standard silylation for primary amines in this class, offering enhanced stability, superior chromatographic resolution of regioisomers (2-, 3-, and 4-BMC), and distinct mass spectral fragmentation patterns essential for legal defensibility.
Scientific Foundation
The Analytical Challenge
4-Bromocathinone contains a primary amine and a
-ketone group. In a GC inlet (C), the molecule is prone to:
Thermal Degradation: Formation of enol/enamine byproducts.
Active Site Adsorption: The polar amine interacts with silanol groups in the liner and column, causing peak tailing.
Regioisomer Confusion: Differentiating 4-BMC from its isomers (2-BMC, 3-BMC) is difficult without the steric and electronic modification provided by a bulky derivatizing group.
The Solution: Perfluoroacylation
Acylation with PFPA converts the polar, unstable primary amine into a stable, volatile amide. The reaction proceeds via nucleophilic acyl substitution .
Reaction Mechanism:
The resulting PFP-derivative possesses high electron affinity (beneficial for negative chemical ionization, though EI is standard) and significant mass, shifting the molecular ion to a higher, interference-free region.
Visualized Workflows
Derivatization Reaction Pathway
The following diagram illustrates the chemical transformation and the critical fragmentation pathway used for identification.
Figure 1: Reaction pathway transforming unstable 4-BMC into a stable PFP derivative and subsequent MS fragmentation.
Experimental Protocols
Reagents and Equipment
Solvent: Ethyl Acetate (HPLC Grade, anhydrous). Note: Avoid methanol/ethanol as they react with anhydrides.
Buffer (Optional for extraction): 0.1 M Phosphate buffer (pH 6.0).
Vials: Silanized glass reaction vials with PTFE-lined caps.
Heating Block: Capable of maintaining 70°C
2°C.
Protocol A: Standard Derivatization (Biological Matrices/Extracts)
Best for urine, blood, or oral fluid extracts where moisture removal is critical.
Evaporation: Evaporate the solvent from the extraction step (e.g., LLE or SPE eluate) to complete dryness under a gentle stream of nitrogen at 40°C.
Critical Check: Ensure absolutely no water remains; water hydrolyzes PFPA.
Reconstitution: Add 50
L of Ethyl Acetate to the residue. Vortex for 10 seconds.
Reagent Addition: Add 50
L of PFPA . Cap the vial immediately.
Why: A 1:1 ratio ensures excess reagent to drive the reaction to completion.
Incubation: Heat the sealed vial at 70°C for 20 minutes .
Evaporation (Clean-up): Evaporate the reaction mixture to dryness under nitrogen at 40°C.
Purpose: Removes excess PFPA and the acidic byproduct (pentafluoropropionic acid) which can damage the GC column phase.
Final Reconstitution: Reconstitute in 100
L of Ethyl Acetate . Transfer to an autosampler vial with an insert.
Protocol B: Rapid "Shoot-and-Dilute" (Seized Drug Powders)
Best for high-purity samples where acid byproduct interference is negligible due to high dilution.
Dissolution: Dissolve ~1 mg of sample in 1 mL of Ethyl Acetate.
Aliquot: Transfer 50
L of this solution to a reaction vial.
Derivatization: Add 50
L of PFPA. Cap and incubate at 70°C for 20 minutes .
Dilution: Allow to cool. Dilute directly with 400
L of Ethyl Acetate .
Injection: Inject directly. Note: Frequent liner changes are required with this method due to acid buildup.
GC-MS Method Parameters
To ensure reproducibility and separation of isomers, the following instrument parameters are recommended.
Parameter
Setting
Rationale
Column
Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25m)
Low-polarity phase separates isomers based on boiling point and shape selectivity.
Inlet Temp
250°C
Sufficient to volatilize the derivative without thermal degradation.
Injection Mode
Splitless (0.75 min hold) or Split (1:20 for powders)
Splitless maximizes sensitivity for toxicology; Split prevents saturation for drug seizures.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard for optimal linear velocity.
Oven Program
Initial: 60°C (1 min hold) Ramp 1: 20°C/min to 200°C Ramp 2: 5°C/min to 280°C (hold 3 min)
Slow ramp (5°C/min) around the elution zone separates 2-, 3-, and 4-BMC isomers.
Transfer Line
280°C
Prevents condensation between GC and MS.
Ionization
Electron Impact (EI), 70 eV
Standard library matching energy.
Acquisition
Scan (m/z 40–550) or SIM
SIM improves sensitivity for trace analysis.
Data Interpretation & Validation
Mass Spectral Fragmentation (EI)
The PFP-derivative of 4-bromocathinone cleaves predictably at the alpha-carbon bond (between the carbonyl and the amine carbon).
Precursor Ion: Molecular Ion (
) is often weak or absent.
Base Peak (Immonium Ion): The primary fragment is formed by the loss of the bromobenzoyl group.
Structure:
m/z: ~204 (Exact mass depends on specific isotope/calibration, typically the dominant ion).
Diagnostic Ion (Acylium Ion): The bromobenzoyl fragment confirms the halogen position on the ring.
Structure:
m/z: 183 and 185 (1:1 ratio due to
and isotopes).
Differentiation Table:
Compound
Key Ion 1 (Base)
Key Ion 2 (Isotope Cluster)
Retention Time Order (Typical)
4-BMC-PFP
m/z 204
m/z 183/185
Late Eluter
3-BMC-PFP
m/z 204
m/z 183/185
Middle Eluter
2-BMC-PFP
m/z 204
m/z 183/185
Early Eluter
Note: Since the mass spectra are nearly identical for the regioisomers, retention time relative to a standard is the only reliable identification method.
Analytical Workflow Diagram
Figure 2: Operational workflow for Protocol A (Standard) and Protocol B (Rapid).
Troubleshooting & Quality Control
Moisture Contamination:
Symptom:[1][2][3][4][5][6] No derivative peak, presence of hydrolyzed reagent peaks.
Fix: Ensure extracts are bone-dry. Use fresh ampoules of PFPA.
Column Degradation:
Symptom:[1][2][3][4][5][6] Broad tailing peaks for the derivative.
Cause: Accumulation of PFP acid on the column head (common in Protocol B).
Fix: Trim 10-20 cm of the column guard/inlet end regularly.
"Ghost" Peaks:
Symptom:[1][2][3][4][5][6] Unexpected peaks in blank runs.
Cause: Carryover of high-concentration samples.
Fix: Run ethyl acetate blanks between high-concentration samples.
References
Alsenedi, K. A., & Morrison, C. (2017).[6] Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(19), 2842-2849. Link
Kerrigan, S., et al. (2014). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 38(4), 189-196. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.0. United States Department of Justice. Link
Paul, B. D., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Link
NMR spectroscopy characterization of 2-Amino-1-(4-bromophenyl)propan-1-one
Introduction & Scope 2-Amino-1-(4-bromophenyl)propan-1-one, commonly referred to as 4-Bromocathinone, is a synthetic cathinone derivative. Structurally, it consists of a phenethylamine backbone with a ketone group at the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
2-Amino-1-(4-bromophenyl)propan-1-one, commonly referred to as 4-Bromocathinone, is a synthetic cathinone derivative. Structurally, it consists of a phenethylamine backbone with a ketone group at the beta-position and a bromine substitution at the para-position of the phenyl ring.
This Application Note provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. While Mass Spectrometry (MS) provides molecular weight confirmation, NMR is required to unequivocally distinguish regioisomers (e.g., 2-bromo vs. 4-bromo substitution) and validate the oxidation state of the alkyl chain.
Target Audience: Forensic analysts, medicinal chemists, and quality control specialists.
Safety & Handling
Hazard Class: Potent CNS stimulant. Handle as a Schedule I/controlled substance equivalent depending on jurisdiction.
Containment: All solid handling must occur within a certified Fume Hood or Glove Box to prevent inhalation of particulate salts.
Experimental Protocol
Sample Preparation
The choice of solvent is critical. The hydrochloride salt is the most common stable form.
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over CDCl3 for the salt form. DMSO-d6 ensures complete solubility and slows proton exchange, allowing for the observation of the ammonium (
) protons which are often invisible in Chloroform-d due to rapid exchange.
Concentration: 10–15 mg of sample in 600 µL of solvent.
Vessel: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (600 MHz recommended)
To ensure publication-quality data suitable for library matching:
Parameter
1H NMR (Proton)
13C NMR (Carbon)
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Proton-decoupled)
Relaxation Delay (D1)
1.0 - 2.0 sec
2.0 - 4.0 sec
Scans (NS)
16
1024 - 2048
Spectral Width
12 ppm (-1 to 11 ppm)
240 ppm (-10 to 230 ppm)
Temperature
298 K (25°C)
298 K (25°C)
Structural Visualization & Workflow
The following diagrams illustrate the molecular numbering scheme used in the assignment tables and the analytical workflow.
Caption: Step-by-step workflow ensuring data integrity from sample preparation to final validation.
Caption: Structural connectivity and numbering. C1=Carbonyl, C2=Alpha-carbon, C4'=Para-position.
Spectral Analysis & Interpretation
1H NMR Analysis (Proton)
The proton spectrum in DMSO-d6 reveals three distinct regions: the aliphatic chain, the ammonium protons, and the aromatic system.
Key Diagnostic Feature: The aromatic region displays a classic AA'BB' system (two doublets), characteristic of para-substitution. If the substitution were meta or ortho, the splitting pattern would be significantly more complex (multiplets/triplets).
Table 1: 1H NMR Assignments (600 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Integral
Assignment
Structural Logic
8.40 - 8.60
Broad Singlet
3H
Ammonium protons (exchangeable). Visible due to HCl salt form in DMSO.
7.95
Doublet ( Hz)
2H
H-2', H-6'
Aromatic protons ortho to the Carbonyl. Strongly deshielded by the C=O anisotropy.
7.78
Doublet ( Hz)
2H
H-3', H-5'
Aromatic protons ortho to the Bromine. Less deshielded than H-2'/6'.
5.15
Quartet ( Hz)
1H
H-2 (Alpha)
Methine proton. Deshielded by the adjacent Ketone and Amine.
1.45
Doublet ( Hz)
3H
H-3 (Beta)
Methyl group protons. Coupled to the single Alpha proton.
13C NMR Analysis (Carbon)
The carbon spectrum confirms the backbone skeleton. The most critical signal is the Carbonyl carbon, appearing far downfield.
Table 2: 13C NMR Assignments (150 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Assignment
Structural Logic
196.5
C-1 (C=O)
Ketone carbonyl. Diagnostic peak for cathinones.
132.5
C-1'
Quaternary aromatic carbon attached to the ketone.
131.8
C-3', C-5'
Aromatic CH carbons ortho to Bromine.
130.5
C-2', C-6'
Aromatic CH carbons ortho to Carbonyl.
128.8
C-4'
Quaternary aromatic carbon attached to Bromine (C-Br).
51.2
C-2 (Alpha)
Alpha-carbon. Shifted by N-attachment.
18.5
C-3 (Beta)
Methyl carbon.
Advanced Validation: 2D NMR
To ensure the "Trustworthiness" pillar of E-E-A-T, 1D spectra should be cross-verified with 2D experiments:
COSY (Correlation Spectroscopy): Confirms the spin system of the aliphatic chain. You will see a strong cross-peak between the Quartet at 5.15 ppm (Alpha) and the Doublet at 1.45 ppm (Beta).
HSQC (Heteronuclear Single Quantum Coherence): Links protons to their attached carbons.
Proton at 7.95 ppm correlates to Carbon at 130.5 ppm.
Proton at 7.78 ppm correlates to Carbon at 131.8 ppm.
Note: The Quaternary carbons (C-1, C-1', C-4') will not show correlations in HSQC.
HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for connectivity.
The Alpha-proton (5.15 ppm) will show a long-range coupling to the Carbonyl carbon (196.5 ppm) and the Aromatic C-1' (132.5 ppm), definitively linking the side chain to the ring.
References
United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
[Link]
Maheux, C. R., & Copeland, C. R. (2012). Chemical characterization of the synthetic cathinone 4-bromomethcathinone (4-BMC). Drug Testing and Analysis.[1][2][3][4]
[Link]
PubChem. (2023). Compound Summary: 2-amino-1-(4-bromophenyl)propan-1-one.[5][6] National Library of Medicine.
[Link]
Optimizing Stability and Integrity: Storage and Handling of 4-Bromocathinone Analytical Standards
Abstract & Scope The integrity of analytical data in forensic toxicology and drug development is inextricably linked to the quality of the reference materials employed. 4-Bromocathinone (4-BMC, Brephedrone) is a syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
The integrity of analytical data in forensic toxicology and drug development is inextricably linked to the quality of the reference materials employed. 4-Bromocathinone (4-BMC, Brephedrone) is a synthetic cathinone featuring a beta-keto phenethylamine core. This structural moiety renders the compound susceptible to specific degradation pathways—primarily oxidative stress, dimerization, and pH-dependent hydrolysis—that differ from amphetamine analogs.
This Application Note provides a scientifically grounded protocol for the receipt, storage, solubilization, and handling of 4-Bromocathinone hydrochloride standards. It moves beyond generic "store at -20°C" instructions to explain the mechanistic reasons for each step, ensuring researchers can generate self-validating, legally defensible data.
Physicochemical Profile & Vulnerabilities
To handle 4-Bromocathinone effectively, one must understand its chemical weaknesses.
Property
Specification
Implication for Handling
Chemical Structure
-keto-N-methyl-phenethylamine
The ketone group is electron-withdrawing, increasing the acidity of the -carbon. This facilitates keto-enol tautomerization, a precursor to degradation.
Salt Form
Hydrochloride (HCl)
Significantly more stable than the free base. Never convert to free base for storage; free bases are volatile and oxidize rapidly.
Hygroscopicity
Moderate to High
The HCl salt will absorb atmospheric moisture, leading to hydrolysis and "clumping."
UV Sensitivity
High
Halogenated compounds can undergo photolytic dehalogenation under intense UV exposure.
Protocol A: Receipt and Long-Term Storage (Solid State)
Objective: To maintain the Certified Reference Material (CRM) in a state identical to its certification date for
2 years.
The "Thermal Shock" Avoidance System
Receipt: Upon arrival, inspect the shipping container. If the dry ice has sublimated and the pack is warm, quarantine the standard for immediate purity verification (see Section 6).
Equilibration (Critical Step):
Do not open the vial immediately upon removal from cold storage.
Mechanism: Opening a cold vial (-20°C) in a humid lab (25°C) causes immediate condensation of atmospheric water vapor onto the hygroscopic salt. This water initiates hydrolysis.
Action: Allow the sealed vial to stand in a desiccator at room temperature for 60 minutes before breaking the seal.
Storage Conditions:
Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).
Environment: Double-contained. Place the primary vial inside a secondary amber jar containing active desiccant (e.g., silica gel or molecular sieves).
Light: Dark storage is mandatory to prevent bromine radical formation.
Protocol B: Preparation of Stock Solutions
Objective: To create a stable liquid calibrator (1.0 mg/mL) while mitigating solution-phase degradation.
Solvent Selection: The Methanol vs. Acetonitrile Debate
While Methanol (MeOH) is the industry standard for solubility, it is a protic solvent.[1][2] Acetonitrile (ACN) is aprotic.[3]
Recommendation: Use Methanol for general LC-MS applications due to better solubility of the HCl salt.
The Stability Hack (Acidification): Synthetic cathinones are notoriously unstable in neutral-to-alkaline solutions.
Mechanism: At pH > 7, the amine group acts as a nucleophile, attacking the beta-ketone of a neighboring molecule, leading to dimerization (pyrazine formation).
Protocol: For stock solutions intended to last >3 months, use Acidified Methanol (MeOH + 0.1% Formic Acid). The excess protons suppress the nucleophilicity of the amine, kinetically stabilizing the molecule.
Step-by-Step Solubilization
Weighing: Weigh the solid standard into a volumetric flask using an analytical balance (readability 0.01 mg).
Note: Account for the salt correction factor. (MW 4-BMC HCl / MW 4-BMC Free Base) if reporting free base concentration.
Dissolution: Add solvent (MeOH) to 80% volume.
Mixing:Vortex gently.
Warning: Do not use high-power ultrasonic baths for extended periods. Sonication generates heat and cavitation bubbles (hot spots) that can degrade thermally labile cathinones.
Volume Adjustment: Dilute to volume.
Aliquoting: Immediately dispense into amber LC vials with PTFE-lined caps. Do not store a large stock bottle. Repeated freeze-thaw cycles of a bulk bottle promote degradation.
Protocol C: Handling and Usage Workflow
Objective: To minimize "bench time" exposure.
The "Just-in-Time" Thaw
Remove one single-use aliquot from the freezer.
Allow to equilibrate (15 mins).
Vortex briefly (5 seconds) to ensure homogeneity (solvent evaporation can condense on the cap).
Usage: Pierce the septum once.
Disposal: Discard the remaining volume of the working aliquot after 24 hours. Do not refreeze working solutions.
Quality Assurance: Self-Validating Systems
How do you know if your standard has degraded? Implement these checks.
The Isobaric Interference Check (LC-MS)
Degradation of 4-bromocathinone often results in the reduction of the ketone to an alcohol (4-bromoephedrine/pseudoephedrine analogs) or oxidation.
Validation: Monitor the m/z transitions. If you see a new peak with M+2 (reduction) or M+16 (oxidation), the standard is compromised.
Drift: A retention time shift of >2% suggests column contamination or mobile phase pH changes, but a split peak specifically indicates degradation of the standard itself.
Visual Inspection
Solid: Should be white to off-white crystals. Yellowing or "oily" appearance indicates free-base formation or oxidation.
Solution: Must be clear. Any precipitate suggests salt "crashing out" or polymerization.
Visualization & Logic
Diagram 1: The Lifecycle of a Cathinone Standard
This diagram illustrates the critical control points (CCPs) where degradation is most likely to occur.
Caption: Workflow for the lifecycle of 4-Bromocathinone standards. Yellow nodes indicate high-risk steps for moisture ingress.
Diagram 2: Solvent & Stability Decision Matrix
A logic gate for determining the appropriate solvent system based on storage duration.
Caption: Decision matrix for solvent selection. Acidification is recommended for long-term stability to prevent dimerization.
References
United Nations Office on Drugs and Crime (UNODC). (2020).[4] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Laboratory and Scientific Section.
[Link]
Tsujikawa, K., et al. (2012).[5] "Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions." Forensic Science International, 220(1-3), 103-110.[6]
[Link]
World Health Organization (WHO). (2014). 4-Bromomethcathinone Critical Review Report. Expert Committee on Drug Dependence.
[Link]
Technical Support Center: Optimizing Yield in the Bromination of 4-Bromopropiophenone
Welcome to the Technical Support Center for the synthesis of 2,4'-dibromopropiophenone (2-bromo-1-(4-bromophenyl)propan-1-one). This guide is designed for researchers and drug development professionals seeking to trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2,4'-dibromopropiophenone (2-bromo-1-(4-bromophenyl)propan-1-one). This guide is designed for researchers and drug development professionals seeking to troubleshoot, optimize, and scale the alpha-bromination of 4-bromopropiophenone.
Below, you will find a mechanistic breakdown, a field-tested FAQ troubleshooting guide, step-by-step protocols, and quantitative optimization data.
🔬 Reaction Overview & Mechanistic Pathway
The alpha-bromination of 4-bromopropiophenone relies on the acid-catalyzed tautomerization of the ketone into its nucleophilic enol form. This enol intermediate subsequently undergoes an electrophilic attack by a brominating agent (such as Br₂ or N-Bromosuccinimide) to yield the target alpha-bromoketone[1]. Understanding this pathway is critical, as the enolization step is rate-determining, and poor thermal or stoichiometric control can lead to a secondary enolization, resulting in unwanted α,α-dibromination.
Mechanistic workflow of acid-catalyzed alpha-bromination highlighting the over-bromination pathway.
🛠️ Troubleshooting & FAQs
Q: Why am I observing significant α,α-dibromination (over-bromination) in my product mixture?A: Over-bromination occurs when the target mono-brominated product undergoes a second enolization. Although the first alpha-bromine atom is electron-withdrawing and slightly deactivates the alpha-carbon, excess electrophilic bromine and poor thermal control will force the second substitution.
Actionable Fix: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of the brominating agent). If using molecular bromine, keep the reaction temperature strictly between 0–5 °C during the addition phase[1]. For a more robust solution, switch to N-Bromosuccinimide (NBS), which provides a controlled, slow release of bromonium ions and heavily suppresses dibromination[2].
Q: My reaction stalls, leaving a large amount of unreacted 4-bromopropiophenone. How do I drive it to completion?A: The rate-determining step is the enolization of the ketone. Without an appropriate Lewis or Brønsted acid catalyst, this tautomerization is extremely sluggish.
Actionable Fix: Introduce a catalyst to initiate the reaction. For classical Br₂ methods, adding a catalytic amount of Aluminum Trichloride (AlCl₃) effectively initiates enolization[1]. If utilizing NBS, the addition of p-Toluenesulfonic acid (TsOH) in a polar solvent like acetonitrile dramatically accelerates the reaction, often pushing yields above 90%[3].
Q: The isolated 2,4'-dibromopropiophenone is discolored (orange/brown) and degrades over time. How can I ensure pharmaceutical-grade purity?A: Discoloration is almost exclusively caused by residual molecular bromine or unquenched hypobromite species trapped in the product's crystal lattice, leading to oxidative degradation.
Actionable Fix: During the aqueous workup, vigorously wash the organic phase with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is completely colorless[4]. This self-validating colorimetric shift confirms the reduction of reactive bromine species to inert, water-soluble bromide ions. Follow up with recrystallization using an acetone/HCl mixture or hot ethanol to achieve maximum purity[4].
📋 Standard Operating Procedures (Protocols)
Method A: Classical Bromination (Optimized for Scale-Up)
This method utilizes molecular bromine and is best suited for industrial scale-up where continuous flow or jacketed reactors can manage the exothermic profile[1].
Preparation: Dissolve 1.0 equivalent of 4-bromopropiophenone in anhydrous dichloromethane (DCM).
Catalysis & Cooling: Add a catalytic amount of anhydrous AlCl₃ (0.05 eq). Cool the reactor to 0–5 °C using an ice-water bath[1].
Bromine Addition: Prepare a solution of 1.05 eq of Br₂ in DCM. Add this solution dropwise over 1–2 hours. Critical: Ensure the internal temperature does not exceed 5 °C to prevent over-bromination[4].
Maturation: Stir the mixture for an additional 30 minutes post-addition at 5 °C.
Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate dropwise until the red/orange color completely dissipates[4].
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
Method B: NBS/TsOH Method (Optimized for High Purity & Bench-Scale)
This method avoids the handling of hazardous liquid bromine and provides exceptional regioselectivity[3].
Preparation: Dissolve 1.0 equivalent of 4-bromopropiophenone in anhydrous acetonitrile.
Reagent Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) and 0.1 eq of p-Toluenesulfonic acid (TsOH)[3].
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting material via TLC.
Solvent Exchange: Once complete, evaporate the majority of the acetonitrile under reduced pressure and redissolve the resulting residue in ethyl acetate.
Workup: Wash the organic layer with distilled water (to remove the succinimide byproduct), followed by a 10% sodium thiosulfate wash, and finally brine[2].
Isolation: Dry over Na₂SO₄ and concentrate to yield the highly pure 2,4'-dibromopropiophenone.
📊 Performance Data: Yield Optimization Summary
The following table summarizes the expected quantitative outcomes based on the choice of brominating agent and conditions.
Method / Reagents
Solvent
Catalyst
Optimal Temp
Typical Yield
Purity / Selectivity
Key Advantage
Br₂ (1.05 eq)
DCM
AlCl₃ (0.05 eq)
0–5 °C
75–82%
Moderate (Prone to di-bromination if >5°C)
Highly scalable; cost-effective reagents.
NBS (1.05 eq)
Acetonitrile
TsOH (0.10 eq)
20–25 °C
88–95%
Excellent (Minimal di-bromination)
Safe handling; extremely high regioselectivity.
NBS (1.05 eq)
Ionic Liquid ([bmim]PF₆)
TsOH (0.10 eq)
20–25 °C
75–95%
Excellent
Enhances reaction rates; green chemistry profile.
📚 References
ChemPlayer. "Bromine preparation as a solution in DCM & Alpha-bromination of propiophenone." chemplayer.com. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Analyzing synthetic cathinones like 4-Bromomethcathinone (4-BMC) presents unique chromatographic challenges. As a Senior Application Scientist, I frequently see methods fail due to poor peak shape, which compromises resolution, integration accuracy, and limit of detection (LOD). This guide bypasses generic advice to provide a deep, mechanistic understanding of 4-BMC behavior, paired with field-proven, self-validating troubleshooting protocols.
Part 1: The Mechanistic Root of 4-BMC Peak Tailing (Causality)
To fix a chromatographic issue, you must first understand the molecular interactions at play.
4-BMC contains a secondary amine group, making it a basic compound with a pKa typically between 8.0 and 9.0. In standard reversed-phase liquid chromatography (RPLC) utilizing acidic to neutral mobile phases (pH 2–7), the amine group on 4-BMC is highly protonated and carries a positive charge.
Simultaneously, traditional silica-based stationary phases contain residual silanol groups (-SiOH). Above a pH of approximately 3.5, these acidic silanols deprotonate to form negatively charged silanoxides (-SiO⁻) 1.
When protonated 4-BMC travels through the column, it is subjected to two competing retention mechanisms:
Primary Interaction: Standard hydrophobic partitioning with the C18 ligands.
Secondary Interaction: Strong electrostatic (ion-exchange) interactions with the ionized silanols 2.
This dual-mechanism creates a "drag" on the analyte molecules, resulting in an asymmetrical elution profile, commonly quantified as a tailing factor (As) greater than 1.5 []().
Part 2: Diagnostic Workflow
Follow this logical decision tree to systematically isolate and resolve the root cause of 4-BMC peak tailing.
Decision tree for diagnosing and resolving 4-BMC peak tailing in RPLC.
Part 3: Frequently Asked Questions (Troubleshooting Guides)
Q1: I am using a standard C18 column with a water/acetonitrile gradient, and my 4-BMC peak is severely tailing. What is the immediate fix?A1: Adjust the mobile phase pH. Lowering the pH below 3.0 (e.g., using 0.1% formic acid or 20 mM potassium phosphate buffer at pH 2.5) forces the residual silanol groups on the silica surface into their fully protonated, neutral state. By neutralizing the stationary phase, you eliminate the secondary ion-exchange interactions with the positively charged 4-BMC 3, 4.
Q2: I lowered the pH to 2.5, but I am still seeing an asymmetry factor (As) of 1.6. What else could be wrong?A2: If pH optimization fails, you are likely encountering mass overload or using an outdated "Type A" silica column. Type A silicas possess high metal contamination, which drastically increases silanol acidity 4. Upgrade to a high-purity, fully end-capped "Type B" silica. If tailing persists, evaluate your injection mass; basic compounds frequently overload standard columns at very low concentrations 5.
Q3: Are there specific column chemistries designed to prevent tailing for basic synthetic cathinones?A3: Yes. Charged Surface Hybrid (CSH) columns are engineered specifically for this challenge. CSH technology applies a reproducible, low-level positive charge to the hybrid silica surface . This creates an electrostatic repulsion between the positively charged 4-BMC and the column surface, preventing silanol interactions and drastically improving both peak shape and mass loadability in low-ionic-strength mobile phases [[6]](), 7.
Q4: Can my sample diluent cause peak tailing?A4: Absolutely. If 4-BMC is dissolved in a diluent with a higher elution strength or significantly different pH than the initial mobile phase, it can cause localized pH shifts or "solvent mismatch" distortion 1. Always ensure the sample diluent matches the initial mobile phase conditions.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Optimization for Basic Cathinones
Objective: Suppress silanol ionization to eliminate secondary interactions.
Buffer Preparation: Prepare a 20 mM potassium phosphate buffer and adjust to pH 2.5 using phosphoric acid. Filter through a 0.22 µm membrane 4. (For LC-MS compatibility, substitute with 0.1% Formic Acid).
System Equilibration: Flush the LC system and column with the new mobile phase for at least 10 column volumes to ensure complete surface protonation.
Injection: Inject the 4-BMC sample spiked with a neutral void volume marker (e.g., uracil or toluene).
Validation Check: Analyze the chromatogram. If the neutral marker elutes symmetrically but 4-BMC tails, the issue is chemical (silanol interactions are still occurring). If both peaks tail, the issue is physical (e.g., column void, blocked frit, or excessive extra-column volume) .
Protocol 2: Mass Loadability and Column Screening
Objective: Determine if tailing is caused by localized column overloading.
Serial Dilution: Prepare a serial dilution of 4-BMC in the initial mobile phase (e.g., 0.1, 1.0, 5.0, 10.0, and 50.0 µg/mL).
Sequential Injections: Inject equal volumes (e.g., 5 µL) of each concentration sequentially onto the column.
Asymmetry Calculation: Calculate the USP tailing factor (As) for each injection using the formula As = B/A at 10% peak height 2.
Validation Check: Plot Asymmetry factor (As) vs. Injection Mass. The point at which As exceeds 1.5 defines the column's loadability limit. If this limit is reached at <0.5 µg, the column chemistry is inappropriate for basic compounds. Transition to a CSH column 7.
Part 5: Quantitative Data Presentation
The table below summarizes the expected chromatographic performance of 4-BMC across different column chemistries and pH conditions.
Column Chemistry
Mobile Phase pH
Tailing Factor (As)
Max Loadability (on-column)
Primary Retention Mechanism
Standard C18 (Type A Silica)
6.5
> 2.5 (Severe)
< 0.1 µg
Hydrophobic + Strong Ion-Exchange
High-Purity C18 (Type B Silica)
2.5
1.4 (Acceptable)
0.5 µg
Hydrophobic + Weak Ion-Exchange
Charged Surface Hybrid (CSH)
2.5
1.05 (Excellent)
> 5.0 µg
Purely Hydrophobic (Electrostatic Repulsion)
Part 6: References
Waters Corporation: Troubleshooting Peak Shape Problems in HPLC.
URL: [Link]
Waters Corporation: Improved Analysis of Goldenseal Root Extract Using Charged Surface Hybrid (CSH) Column Technology.
URL: [Link]
Technical Support Center: Chiral Resolution of 2-Amino-1-(4-bromophenyl)propan-1-one
Welcome to the Technical Support Center for the enantioseparation of 2-Amino-1-(4-bromophenyl)propan-1-one (commonly known as 4-bromocathinone). As a primary amine halogenated cathinone, this molecule presents unique chr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the enantioseparation of 2-Amino-1-(4-bromophenyl)propan-1-one (commonly known as 4-bromocathinone). As a primary amine halogenated cathinone, this molecule presents unique chromatographic challenges. The electron-withdrawing para-bromo substitution increases the acidity of the
-proton, making the stereocenter highly susceptible to racemization, while the primary amine strongly interacts with residual silanols on stationary phases .
This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols designed for researchers and drug development professionals to achieve high enantiomeric excess (
) and optimal recovery.
Part 1: Troubleshooting Guide
Q1: Why am I observing severe peak tailing for 4-bromocathinone enantiomers on my polysaccharide chiral stationary phase (CSP)?A: The primary amine of 4-bromocathinone is highly basic (pKa ~8) and acts as a strong hydrogen bond donor and acceptor. In normal-phase HPLC, it interacts aggressively with acidic, unendcapped silanol groups (Si-OH) on the silica support of the CSP. This secondary interaction causes the analyte to desorb slowly, resulting in an asymmetric tail.
Corrective Action: Introduce a volatile basic modifier like Diethylamine (DEA) at 0.05% - 0.1% (v/v) to the mobile phase. DEA competitively binds to the silanols, masking them from the analyte and restoring peak symmetry .
Q2: I am seeing a raised baseline or a "plateau" between the two enantiomer peaks. What causes this and how do I fix it?A: A baseline plateau is the classic chromatographic hallmark of on-column interconversion (racemization) during the run. The electron-withdrawing 4-bromo group increases the electrophilicity of the carbonyl carbon, which in turn increases the acidity of the adjacent
-proton. In the presence of basic modifiers (like DEA) and ambient heat, the molecule undergoes continuous keto-enol tautomerism inside the column .
Corrective Action: Thermodynamics drive this process. Lower the column compartment temperature to 10 °C – 15 °C. If the plateau persists, switch to a buffered mobile phase (e.g., 0.1% DEA and 0.1% Trifluoroacetic acid) to neutralize the microenvironment.
Q3: After preparative separation, the enantiomeric excess (
) of my collected fractions drops over time. How do I prevent this?A: Post-column racemization is occurring in your collection flask. Preparative fractions typically contain the basic mobile phase modifier. When the fractions sit at room temperature, the alkaline environment catalyzes rapid enolization .
Corrective Action: Implement immediate fraction stabilization. Pre-spike your collection tubes with a stoichiometric amount of dilute HCl in methanol, or immediately evaporate the fractions under vacuum at low temperature (< 30 °C) to isolate the stable hydrochloride salt.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Which chiral stationary phase (CSP) chemistry is most effective for halogenated primary cathinones?
For 4-bromocathinone, amylose-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) generally outperform cellulose-based CSPs. The helical structure of amylose provides optimal chiral cavities, while the phenylcarbamate groups offer essential
and hydrogen bonding sites that interact favorably with the highly polarizable 4-bromophenyl ring .
FAQ 2: Can I use Reversed-Phase (RP) conditions instead of Normal-Phase (NP)?
Yes, but it requires caution. While RP conditions (e.g., Water/Acetonitrile with 0.1% Formic Acid) suppress base-catalyzed racemization, the high aqueous content can lead to long-term hydrolytic degradation of the cathinone. If using RP, ensure fractions are lyophilized immediately after collection .
Part 3: Quantitative Data Summaries
Table 1: Recommended Analytical HPLC Conditions for 4-Bromocathinone
Parameter
Recommendation
Mechanistic Rationale
Chiral Stationary Phase
Amylose tris(3,5-dimethylphenylcarbamate)
Helical structure maximizes steric and interactions with the 4-bromophenyl group.
Mobile Phase
Hexane / Ethanol (80:20 v/v)
Ethanol provides better steric penetration into the chiral cavities compared to isopropanol.
Basic Modifier
0.05% Diethylamine (DEA)
Competitively masks residual silanols to prevent primary amine tailing.
Switch alcohol modifier (e.g., from IPA to EtOH) or change CSP type.
Asymmetry Factor () > 1.5
Unmasked silanol interactions
Increase DEA to 0.1% or add 0.1% TFA to create a buffered system.
Elevated Baseline (Plateau)
On-column racemization
Lower column temperature to 10 °C; increase flow rate to reduce residence time.
Part 4: Experimental Protocols
Protocol 1: Analytical Screening and Optimization
This protocol establishes baseline separation while preventing on-column degradation.
Mobile Phase Preparation: Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.05% (v/v) Diethylamine (DEA).
Self-Validation Step: Sonicate the mixture for 15 minutes to degas. Monitor the pump pressure ripple upon startup; a ripple < 1% indicates a properly degassed, stable mobile phase.
System Equilibration: Flush an Amylose-based CSP column (e.g., 250 x 4.6 mm, 5 µm) at 1.0 mL/min for at least 30 column volumes. Set the column compartment to 15 °C.
Self-Validation Step: Monitor UV absorbance at 254 nm. Equilibration is strictly complete only when baseline drift is < 0.1 mAU/min.
Sample Preparation: Dissolve the 4-bromocathinone racemate in the mobile phase at a concentration of 1 mg/mL.
Injection & Evaluation: Inject 5 µL and monitor at 254 nm.
Self-Validation Step: Calculate the resolution factor using
. The method is validated for preparative scale-up only if and .
Protocol 2: Preparative Scale-up and Fraction Recovery
This protocol ensures the isolation of pure enantiomers without post-column racemization .
Scale-Up Calculation: Transfer the validated analytical conditions to a preparative column (e.g., 250 x 21.2 mm) using the scale-up factor:
. Adjust the flow rate accordingly (typically ~21 mL/min).
Fraction Collection: Inject up to 50 mg of racemate per run. Collect fractions based on a strict UV threshold to avoid collecting the overlapping tail.
Immediate Stabilization (Critical): Because the collected fractions contain basic DEA, enolization will begin immediately.
Self-Validation Step: Within 5 minutes of collection, neutralize the fractions by adding a stoichiometric amount of 0.1 M HCl in methanol to convert the free base into a stable hydrochloride salt.
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C.
Self-Validation Step: Re-dissolve a 1 mg sample of the resulting powder and perform an analytical reinjection. The
must be > 98% to confirm that no thermal racemization occurred during evaporation.
Part 5: Visualizations
Workflow for the chiral method development and troubleshooting of 4-bromocathinone enantiomers.
Base- and heat-catalyzed racemization pathway of 4-bromocathinone via keto-enol tautomerism.
References
Silva B, Fernandes C, Guedes de Pinho P, Remião F. "Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review." Journal of Analytical Toxicology, 2018. URL:[Link]
Silva B, et al. "Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods." Molecules, 2022. URL:[Link]
Kohout M, et al. "Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases." Methods in Molecular Biology, 2026. URL:[Link]
Silva B, et al. "Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV..." MDPI, 2026. URL:[Link]
Optimization
Technical Support Center: Troubleshooting 4-BMC Liquid-Liquid Extraction
Welcome to the Technical Support Center for analytical workflows involving 4-Bromomethcathinone (4-BMC) , also known as brephedrone. 4-BMC is a synthetic cathinone and monoamine releasing agent[1][2].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for analytical workflows involving 4-Bromomethcathinone (4-BMC) , also known as brephedrone. 4-BMC is a synthetic cathinone and monoamine releasing agent[1][2]. Due to its specific physicochemical properties—namely its beta-keto phenethylamine structure and low molecular weight—researchers frequently encounter poor or highly variable recovery rates during liquid-liquid extraction (LLE)[3][4].
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the thermodynamic and kinetic causality behind extraction failures, providing you with a self-validating framework to achieve >85% recovery rates consistently[3][5].
I. Diagnostic Workflow for Low Recovery
Before adjusting your protocol, consult the diagnostic logic tree below to identify the exact point of failure in your phase transfer or concentration steps.
Caption: Troubleshooting workflow for low 4-BMC recovery in liquid-liquid extraction.
II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I losing 4-BMC during the aqueous-organic phase transfer?
The Causality: 4-BMC is a secondary amine. Like its close structural analogs (e.g., 4-MMC and 2-MMC), it has a pKa of approximately 8.6[6][7]. If your biological sample (blood, urine) is at a neutral or slightly basic pH (7.0 - 8.0), a massive fraction of the 4-BMC molecules remains protonated (ionized) and highly water-soluble.
The Fix: To drive the partition coefficient in favor of the organic phase, the aqueous sample must be adjusted to a pH of at least 10.5 (two units above the pKa) using a strong base like 1N NaOH[3]. This ensures >99% of the 4-BMC is deprotonated into its neutral freebase form, allowing it to easily cross into the organic solvent[8].
Q2: How does the evaporation step destroy my final recovery rates?
The Causality: This is the most common, yet overlooked, point of failure. In their freebase form, synthetic cathinones like 4-BMC have low molecular weights and exhibit significant volatility[3]. When the organic extract is evaporated to complete dryness under a nitrogen stream at elevated temperatures (e.g., 37°C), the 4-BMC freebase literally co-evaporates with the solvent[9].
The Fix: You must implement a "keeper" system. Adding 20 µL of Dimethyl Sulfoxide (DMSO) before evaporation prevents the sample from going to complete dryness, trapping the analyte in a micro-droplet[3][9]. Alternatively, adding a small amount of acidified water (HCl) prior to concentration converts the freebase back into the non-volatile hydrochloride salt, stabilizing it during evaporation[10].
Q3: Which organic solvent system yields the highest recovery?
The Causality: Highly non-polar solvents (like pure hexane) fail to solvate the polar beta-keto moiety of 4-BMC, while overly polar solvents co-extract too many matrix interferences (like lipids and proteins).
The Fix: A blend of Ethyl Acetate and Hexane (1:1 v/v) provides the optimal dielectric constant to extract the neutral 4-BMC freebase while leaving hydrophilic matrix components behind[3][9]. Furthermore, ethyl acetate acts as a better extractant than highly volatile solvents like diethyl ether, which can be difficult to control and lead to variable recoveries[10].
Q4: Can I improve extraction efficiency from complex biological matrices?
The Causality: Yes, through Salting-Out Assisted Liquid-Liquid Extraction (SALLE). Adding high concentrations of simple salts (e.g., sodium sulfate or 0.5 M ammonium carbonate) to the aqueous phase reduces the solubility of the target analyte in water[5][8]. This thermodynamically forces the 4-BMC into the organic phase, improving recovery from complex matrices.
III. Phase Partitioning & Volatility Mechanism
Caption: Phase partitioning and volatility mechanism of 4-BMC during LLE.
IV. Quantitative Data Summary
The following table benchmarks expected analytical parameters and recovery rates for 4-BMC based on validated literature methods. Use this to validate your internal assay performance.
V. Step-by-Step Methodology: Optimized LLE Protocol for 4-BMC
Objective: To extract 4-BMC from biological matrices while preventing volatilization losses during concentration, establishing a self-validating workflow with internal standards.
Sample Aliquoting & Internal Standard Addition:
Transfer 200 µL of the biological sample (e.g., urine or plasma) into a clean borosilicate glass test tube.
Add 10 µL of a deuterated internal standard mix (e.g., 2 µg/mL of a closely related cathinone-d3 or -d5) to correct for downstream matrix effects and extraction losses[3][9].
Validation Check: Ensure the pH is > 10.5. This guarantees the 4-BMC beta-keto amine is fully deprotonated into its neutral freebase form[8].
Organic Extraction:
Add 1 mL of an Ethyl Acetate:Hexane (1:1 v/v) mixture[3][9].
Vortex vigorously for 2 minutes to maximize surface area contact between the aqueous and organic phases.
Centrifuge at 3000 x g for 5 minutes to achieve clean phase separation.
Transfer & Stabilization (The "Keeper" Step):
Carefully transfer 800 µL of the upper organic supernatant to a new, clean test tube.
Crucial: Immediately add 20 µL of Dimethyl Sulfoxide (DMSO) to the transferred organic phase[3][9].
Evaporation:
Place the tubes in a sample concentrator.
Evaporate the solvent under a gentle stream of nitrogen (N2) at 37°C for exactly 15 minutes[3][9].
Mechanism: The highly volatile ethyl acetate/hexane evaporates, but the DMSO (boiling point 189°C) remains, preventing the 4-BMC freebase from sublimating[9].
Reconstitution:
Reconstitute the remaining DMSO droplet with 100 µL of the initial LC mobile phase (e.g., 10 mM ammonium formate with 0.1% formic acid)[3].
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
VI. References
Benchchem. 4-Bromomethcathinone hydrochloride | 135333-27-6. Available at:
ThermoFisher Scientific. Quantitation of Bath Salts/Cathinones in Urine by LC-MS/MS. Available at:
SciSpace. Cation-exchange solid-phase and liquid-liquid extraction for the determination of khat alkaloids by reversed phase HPLC-DAD. Available at:
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at:
LCMS.cz. Quantitation of Seven Designer Cathinones in Urine Using Q Exactive Mass Spectrometer. Available at:
ResearchGate. Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS. Available at:
ResearchGate. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues?. Available at:
European Union Drugs Agency (EUDA). 2-MMC. Available at:
ResearchGate. Synthesis, full chemical characterisation and development of validated methods for the quantification of (+/-)-4'-methylmethcathinone (mephedrone): A new "legal high". Available at:
Wikipedia. Monoamine releasing agent. Available at:
Technical Support Center: Optimizing Mobile Phase pH for 4-Bromocathinone HPLC Separation
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the retention, peak shape, and resolution of synthetic cathinones like 4-bromocathinon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the retention, peak shape, and resolution of synthetic cathinones like 4-bromocathinone (4-BMC). Because 4-BMC contains a basic amine, its chromatographic behavior is highly dependent on the ionization state dictated by the mobile phase pH[1]. This guide provides field-proven, mechanistically grounded solutions to optimize your separations.
Q1: Why does 4-bromocathinone exhibit severe peak tailing and variable retention at neutral pH (pH 6–8)?A: The causality lies in the mismatch between the
of the analyte and the of the stationary phase. Synthetic cathinones typically have a between 7.5 and 9.0[2]. At a neutral pH, 4-bromocathinone is positively charged (a protonated amine). Simultaneously, the residual silanol groups on standard silica-based C18 columns (which have a of ~3.5–4.5) are deprotonated and negatively charged (). This creates a strong secondary ionic interaction (ion-exchange effect) that competes with the primary hydrophobic retention, leading to severe peak tailing, broad peaks, and poor reproducibility[3]. To resolve this, you must operate at least 2 pH units away from the analyte's .
Q2: Should I use a low-pH or high-pH mobile phase for 4-bromocathinone?A: The choice depends entirely on your analytical goal:
Low pH (pH 2.0–3.0): Ideal for rapid analytical screening and LC-MS compatibility. At this pH, residual silanols are fully protonated (neutralized), eliminating secondary interactions and yielding sharp peaks[3]. However, the fully ionized 4-bromocathinone will be highly polar, resulting in shorter retention times.
High pH (pH 10.0–11.0): Ideal for preparative HPLC and maximizing mass loading. At this pH, 4-bromocathinone is in its neutral free-base form, maximizing hydrophobic interaction with the C18 phase and significantly increasing retention[4]. Caution: You must use a hybrid silica column to prevent silica dissolution at high pH[4].
Q3: I switched to a low-pH mobile phase (0.1% Formic Acid), but my retention time is now too short to separate 4-bromocathinone from early-eluting matrix interferences. What is the solution?A: When basic analytes are fully ionized at low pH, their polarity increases, driving them into the mobile phase. To counter this without changing the pH, you can switch to a stationary phase with alternative selectivity, such as a Biphenyl column, which provides additional
and dipole-dipole interactions to retain the protonated cathinone ring[3].
Section 2: Quantitative Data & Decision Matrices
Table 1: Impact of Mobile Phase pH on 4-Bromocathinone Chromatography
Parameter
Low pH (2.0 - 3.0)
Neutral pH (6.0 - 8.0)
High pH (10.0 - 11.0)
Analyte Ionization State
Fully Protonated (Amine cation)
Partially Protonated
Neutral (Free-base)
Silanol Ionization State
Neutral (Protonated)
Fully Ionized (Anionic)
Fully Ionized (Anionic)
Primary Interaction
Hydrophobic Partitioning
Hydrophobic + Strong Ionic
Hydrophobic Partitioning
Retention Time ()
Short (Highly polar analyte)
Variable / Unstable
Long (Highly hydrophobic)
Peak Shape
Sharp, Symmetrical
Broad, Severe Tailing
Sharp, Symmetrical
Optimal Column Type
Standard C18, Biphenyl
Not Recommended
Hybrid Silica C18 (e.g., BEH)
Section 3: Visualizing the Chromatographic Mechanisms
Workflow for selecting mobile phase pH in 4-bromocathinone HPLC analysis.
Mechanistic comparison of secondary silanol interactions at neutral versus low pH.
Objective: Maximize retention and mass loading capacity by neutralizing the 4-bromocathinone amine[4].
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in
, adjusted to pH 10.5 with Ammonium Hydroxide) and Mobile Phase B (Acetonitrile).
Causality: pH 10.5 is >2 units above the 4-BMC
(~8.0), ensuring the molecule is in its neutral, highly hydrophobic free-base state.
Column Selection (Critical): Install a Hybrid Silica C18 column (e.g., Ethylene Bridged Hybrid)[4]. Do not use standard silica, as it will dissolve at pH > 8.0.
Elution: Inject the concentrated sample. Run at 40% B isocratic or a shallow gradient depending on the presence of structurally similar impurities.
Self-Validation System: Monitor system backpressure and retention time (
) over 5 consecutive injections.
PASS: Backpressure remains stable (± 2%) and
shift is < 0.1 min. The hybrid column is stable and the analyte is fully neutralized.
FAIL: Steadily increasing backpressure or shifting
indicates silica dissolution or stationary phase collapse. Immediately flush the system with a neutral solvent.
References
[4]Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles | Source: Waters | URL:4
Technical Support Center: High-Fidelity Analysis of Halogenated Cathinones
Introduction: The "Noise" Paradox in Cathinone Analysis In the analysis of halogenated cathinones (e.g., 3-CMC, 4-MMC, 4-FMC), "noise" is rarely just electronic static. It is almost exclusively chemical noise —isobaric i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Noise" Paradox in Cathinone Analysis
In the analysis of halogenated cathinones (e.g., 3-CMC, 4-MMC, 4-FMC), "noise" is rarely just electronic static. It is almost exclusively chemical noise —isobaric interferences, matrix co-elutants, and, most critically, isomeric confusion .
Because halogenated cathinones exist as positional isomers (ortho-, meta-, para- substitutions), they share identical precursor masses and often indistinguishable product ions. If your "background noise" prevents you from confirming a specific isomer, the issue is likely chromatographic resolution or ionization competition, not detector sensitivity.
This guide moves beyond basic operation to address the causal mechanisms of spectral interference.
Module 1: Diagnosing the Noise Source
Before altering parameters, identify the noise phenotype using this logic flow.
Figure 1: Diagnostic logic for categorizing spectral noise in cathinone analysis.
Module 2: Sample Preparation (The First Line of Defense)
Q: I am seeing high baseline noise and ion suppression in urine samples. Dilution isn't helping. What is the fix?
A: Simple dilution fails because it does not remove the phospholipids and endogenous amines that compete for ionization in the ESI source (Ion Suppression). For halogenated cathinones, you must switch to Mixed-Mode Solid Phase Extraction (SPE) .
The Mechanism:
Cathinones are basic drugs (pKa ~8-9). A standard C18 extraction is insufficient because it relies only on hydrophobic interaction, which co-extracts many matrix interferences. Mixed-mode cation exchange (MCX) utilizes both hydrophobic retention and electrostatic interaction, allowing you to wash away neutrals and acids aggressively before eluting the basic cathinones.
Protocol: MCX SPE for Urine/Blood
Condition: 1 mL MeOH, then 1 mL Water.
Load: Sample (pH adjusted to 6.0 with phosphate buffer).
Wash 1 (Interference Removal): 1 mL 0.1% Formic Acid in Water (removes proteins/hydrophilic neutrals).
Wash 2 (Critical Step): 1 mL MeOH (removes hydrophobic neutrals/acids). Note: Cathinones remain bound by ionic charge.
Elute: 1 mL 5% Ammonium Hydroxide in MeOH. (High pH neutralizes the drug, breaking the ionic bond).
Data Comparison:
Method
Recovery (%)
Matrix Effect (Ion Suppression)
S/N Ratio (1 ng/mL)
Dilute & Shoot
100% (Theoretical)
High (>60% suppression)
< 10:1
LLE (Ethyl Acetate)
65-75%
Moderate
~ 50:1
SPE (Mixed-Mode MCX)
85-95%
Low (<10% suppression)
> 200:1
Module 3: GC-MS Specific Troubleshooting (Derivatization)
Q: My GC-MS spectra for 3-CMC and 4-CMC are identical and buried in column bleed. How do I distinguish them?
A: You cannot rely on underivatized GC-MS for reliable isomer differentiation of halogenated cathinones. They undergo extensive fragmentation (alpha-cleavage) to yield low-mass immonium ions (m/z 44, 58, 72) that are non-specific and often lost in the low-mass solvent background.
The Solution: PFPA Derivatization
You must use Pentafluoropropionic Anhydride (PFPA) .[1][2][3][4] While TFAA is common, PFPA adds a heavier fluorinated group that pushes the molecular ion into a higher, cleaner mass range and creates unique fragmentation patterns driven by the halogen position on the aromatic ring.
Step-by-Step Derivatization Protocol:
Evaporate the SPE eluate to dryness under nitrogen at 40°C.
Reconstitute in 50 µL of Ethyl Acetate.
Add 50 µL of PFPA.
Incubate at 70°C for 30 minutes . (Critical: Lower temps yield incomplete reaction; higher temps degrade the halogenated ring).
Evaporate to dryness again (to remove excess acid which damages the GC column).
Reconstitute in 50 µL Ethyl Acetate for injection.
Why this works:
The PFP-derivative stabilizes the molecular ion. More importantly, the fragmentation is influenced by the ortho/meta/para position of the halogen, creating distinct ion ratios (e.g., m/z 204 vs 160 abundances) that allow for definitive identification despite identical retention times.
Module 4: LC-MS/MS Optimization
Q: I see "crosstalk" between transitions for fluoromethcathinone isomers. How do I resolve this?
A: This is a chromatographic issue. Standard C18 columns often fail to separate positional isomers like 3-FMC and 4-FMC.
The Fix: Biphenyl Column Chemistry
Switch to a Biphenyl stationary phase (e.g., Restek Raptor or Phenomenex Kinetex Biphenyl).
Mechanism:
Biphenyl phases offer "pi-pi" interactions in addition to hydrophobicity. The electron-withdrawing halogen atom on the cathinone ring alters the electron density of the aromatic system differently depending on its position (ortho vs. para). The Biphenyl phase is highly sensitive to these electron density differences, providing baseline separation of isomers that co-elute on C18.
Q: I have persistent background peaks of chlorinated species even after running blanks. Is my source contaminated?
A: Halogenated compounds are notoriously "sticky" on stainless steel surfaces due to halogen-metal interactions. This causes memory effects (carryover).
The Cleaning Protocol:
Needle Wash: Standard MeOH/Water is insufficient. Use a wash solution of 40:40:20 Acetonitrile:Isopropanol:Acetone with 0.1% Formic Acid. The acetone helps solubilize the sticky halogenated residues.
Cone/Capillary Cleaning: If using ESI, remove the cone and sonicate in 50:50 Methanol:Water. Do not use abrasives on the cone orifice, as scratches increase surface area for halogen adhesion.
Visualizing the Workflow
The following diagram illustrates the critical path for processing a biological sample to ensure minimal noise and maximum isomer selectivity.
Figure 2: Optimized workflow for halogenated cathinone analysis.
References
Differentiation of Fluoromethcathinone Isomers: Li, X., et al. (2025).[7][8] Mass Spectrometry Identification and Computational Chemistry Study of Fluoromethcathinone Isomers. Journal of Chinese Mass Spectrometry Society. 7
GC-MS Derivatization Efficiency: Al-Ghobari, J., et al. (2018). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. 9
Solid Phase Extraction (MIP vs Conventional): Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples. (2018).[10] Journal of Separation Science. 10
LC-MS Isomer Separation: Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). (2016). Toxichem Krimtech. 5
Ion Suppression Mechanisms: Ion Suppression in LC-MS/MS Analysis. (2025). AMS Biopharma Technical Notes. 11
stabilizing 2-Amino-1-(4-bromophenyl)propan-1-one samples for long-term storage
Case ID: STAB-4BMC-001 Status: Active Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 2-Amino-1-(4-...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: STAB-4BMC-001
Status: Active
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 2-Amino-1-(4-bromophenyl)propan-1-one (often referred to as 4-Bromocathinone or 4-BMC).
Critical Warning: This compound belongs to the class of synthetic cathinones (beta-keto amphetamines).[1] From a chemical stability standpoint, this class is notoriously labile. The presence of the ketone group adjacent to the amine creates a "hotspot" for reactivity that amphetamines do not possess. If stored improperly, this compound will degrade via dimerization into pyrazine derivatives or undergo oxidative deamination, rendering your pharmacological or toxicological data invalid.
This guide provides a self-validating system to ensure the integrity of your reference standards and experimental samples.
Module 1: The Degradation Mechanism (The "Why")
To stabilize the sample, you must understand what you are fighting against. The primary enemy of 2-Amino-1-(4-bromophenyl)propan-1-one is dimerization .
Unlike simple amphetamines, the beta-keto amine structure allows two molecules of the cathinone to condense, losing water and oxidizing to form a pyrazine derivative. This is often accompanied by a color change (clear/white
yellow brown).
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway you are preventing.
Figure 1: The dimerization pathway of beta-keto amines. The transition from Monomer to Pyrazine is the primary cause of sample loss and discoloration.
Module 2: Storage Protocol (SOP)
This protocol is designed to arrest the pathway shown above.
Phase A: Solid State Storage (Reference Standards)
The Golden Rule: Never store this compound as a free base. It must be the Hydrochloride (HCl) salt.[2] The free base is an unstable oil that degrades rapidly.
Parameter
Specification
Reason
Form
Hydrochloride (HCl) Salt
The ionic lattice prevents the nucleophilic attack required for dimerization.
Displaces oxygen to prevent oxidative deamination.
Container
Amber Glass Vial
The bromine atom (C-Br bond) can be photosensitive. Amber glass blocks UV.
Desiccant
Silica Gel or P₂O₅
Moisture catalyzes the condensation step (see Fig 1).
Protocol Steps:
Weigh the HCl salt into an amber vial.
Flush the headspace gently with Argon gas for 10 seconds.
Seal with a PTFE-lined cap (Teflon) to prevent interactions with rubber liners.
Wrap the cap junction with Parafilm.
Place the vial inside a secondary container (e.g., a Falcon tube) containing a desiccant packet.
Store at -20°C.
Phase B: Liquid State Storage (Stock Solutions)
Researchers often make the mistake of storing stocks in Methanol.[3] Do not do this.
Solvent
Suitability
Verdict
Methanol (MeOH)
POOR
Nucleophilic solvent; promotes degradation/ketal formation. Significant loss observed within days at RT [1, 2].[4][5][6][7]
Acetonitrile (ACN)
EXCELLENT
Aprotic polar solvent. Stabilizes the beta-keto amine structure [1, 2].
Water
POOR
Promotes hydrolysis and pH drift. Only use for immediate use.
Protocol Steps:
Prepare stock solution in Acetonitrile (ACN) .
Acidification (Optional but Recommended): Add 0.1% Formic Acid to the ACN. This keeps the amine protonated, physically blocking the lone pair electrons from initiating dimerization.
Store aliquots at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw cycles.
Module 3: Troubleshooting & FAQs
Q1: My white powder has turned slightly yellow. Is it still usable?
Diagnosis: The yellowing is the tell-tale sign of the pyrazine dimer or oxidative byproducts.
Action:
Stop: Do not use this for quantitative calibration (IC50/Ki curves).
Salvage (Synthesis Labs only): You can attempt a recrystallization using Isopropanol/Ethanol, but for analytical standards, discard and replace.
Verification: Run a generic LC-MS scan. The dimer will appear at a mass of 2M - 4H (approx. double the molecular weight minus 4 mass units).
Q2: I need to use the sample in a cell culture assay (aqueous media). How long will it last?
Diagnosis: Aqueous stability is low, especially at physiological pH (7.4).
Action:
T1/2 Warning: At pH 7.4 and 37°C, synthetic cathinones can degrade significantly within 24 hours [3].
Workflow: Prepare the working solution immediately before addition to cells. Do not store the aqueous dilution overnight.
Q3: Can I use DMSO for storage?
Diagnosis: DMSO is hygroscopic (absorbs water from air) and can be reactive.
Action: DMSO is acceptable for short-term biological stocks if stored frozen and anhydrous. However, Acetonitrile is superior for chemical stability. If using DMSO, use single-use aliquots to prevent moisture entry during opening.
Module 4: Analytical Validation
How do you prove your storage method worked? Use this checklist before running critical experiments.
The "Self-Validating" System
Visual Check: The sample must be a crystalline white solid. Any "gumming" or oiling indicates free-base reversion or hydrolysis.
Solubility Check: The HCl salt should dissolve fully in water/ethanol. Turbidity suggests dimer formation (dimers are often less soluble).
LC-MS Confirmation:
Target: 2-Amino-1-(4-bromophenyl)propan-1-one.
Watch for: A peak at [M+H]+ (Parent) and a lack of peak at [2M-4+H]+ (Pyrazine Dimer).
Note: If you see a peak -2 Da from the parent, this is the imine/enamine oxidation product [4].
References
Li, L., &jf;qa, A. (2020). Extended Stability Evaluation of Selected Cathinones. National Institutes of Health (NIH). Available at: [Link]
Al-Saffar, Y., et al. (2013). Stability of synthetic cathinones in blood and urine. Forensic Science International. (General consensus on ACN vs MeOH stability).
Kerrigan, S., & Savage, M. (2016).[8] Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]
Tsujikawa, K., et al. (2013). Degradation pathways of 2-amino-1-phenylpropan-1-one derivatives. Forensic Toxicology. (Mechanistic source for pyrazine formation).[9]
distinguishing 2-Amino-1-(4-bromophenyl)propan-1-one from 3-bromocathinone isomers
This guide outlines the technical differentiation between 2-Amino-1-(4-bromophenyl)propan-1-one (4-Bromocathinone, the para isomer) and its positional isomer 3-Bromocathinone (the meta isomer). These compounds are isobar...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical differentiation between 2-Amino-1-(4-bromophenyl)propan-1-one (4-Bromocathinone, the para isomer) and its positional isomer 3-Bromocathinone (the meta isomer).
These compounds are isobaric (same molecular weight) and share identical primary fragmentation pathways in Mass Spectrometry, making them indistinguishable by standard low-resolution MS alone. This guide focuses on orthogonal analytical techniques—specifically NMR spectroscopy (structural elucidation) and Chromatography (retention behavior)—to provide a definitive identification workflow.
Executive Summary & Core Differentiation Strategy
The distinction between the para (4-substituted) and meta (3-substituted) isomers relies on the symmetry of the aromatic ring.
4-Bromocathinone possesses a plane of symmetry across the C1-C4 axis of the phenyl ring, resulting in a simplified AA'BB' splitting pattern in Proton NMR.
3-Bromocathinone lacks this symmetry, resulting in four distinct aromatic proton environments and a complex multiplet pattern.
While GC-MS is the workhorse for screening, it requires validated retention time markers because the mass spectra are virtually identical. NMR is the required method for absolute structural certification.
Comparative Snapshot
Feature
4-Bromocathinone (Para)
3-Bromocathinone (Meta)
IUPAC Name
2-Amino-1-(4-bromophenyl)propan-1-one
2-Amino-1-(3-bromophenyl)propan-1-one
Symmetry
(Local Aromatic Symmetry)
(Plane of symmetry absent in ring)
1H NMR (Aromatic)
Two distinct signals (Pseudo-doublets)
Four distinct signals (s, d, d, t)
IR (Out-of-plane)
Single strong band ~800–850 cm⁻¹
Two bands ~680–700 cm⁻¹ & ~780 cm⁻¹
GC Elution (Typical)
Elutes Later (Higher BP due to packing)
Elutes Earlier (Lower BP)
Structural Elucidation: Nuclear Magnetic Resonance (NMR)
NMR is the only self-validating method that does not require a reference standard for structural assignment. The aromatic substitution pattern provides the "fingerprint."[1]
1H NMR Aromatic Region Analysis (300+ MHz)
4-Bromocathinone (Para-Isomer)
The para-substitution creates two pairs of equivalent protons:
H-2 & H-6: Deshielded by the carbonyl group (ortho to ketone).
H-3 & H-5: Shielded relative to H-2/6, but deshielded by the bromine (ortho to bromine).
Observed Pattern: A characteristic AA'BB' system , often appearing as two "doublets" (roofing effect towards each other).
Shift A (~7.80 - 8.00 ppm): 2H, doublet (J ≈ 8.5 Hz). Protons adjacent to Carbonyl.[2]
Shift B (~7.60 - 7.70 ppm): 2H, doublet (J ≈ 8.5 Hz). Protons adjacent to Bromine.[3]
3-Bromocathinone (Meta-Isomer)
The meta-substitution breaks the symmetry, creating four unique aromatic protons:
H-2: Singlet-like (isolated between Carbonyl and Bromine). Most deshielded.[3]
) or Methanol-d4 (). is preferred for better resolution of aromatic splitting.
Concentration: 5–10 mg of sample in 600 µL solvent.
Acquisition: 16–32 scans, 1s relaxation delay.
Chromatographic Separation: GC-MS
Gas Chromatography (GC) separates the isomers based on boiling point, which correlates with molecular shape and polarity.
Retention Time Logic
Para-substituted aromatics generally have higher boiling points and flatter structures than meta-isomers, leading to stronger interactions with the stationary phase and more efficient packing.
Result: 3-Bromocathinone typically elutes before 4-Bromocathinone on standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane).
Mass Spectrometry (EI - 70eV)
Both isomers produce an identical base peak and molecular ion, making identification by mass spectrum alone impossible without retention time data.
Base Peak (m/z 44):
(Primary amine iminium ion).
Benzoyl Ion (m/z 183/185):
(Characteristic bromine isotope pattern 1:1).
Molecular Ion (m/z 227/229): Weak intensity.
Critical Note: If the sample is the methylamino analog (Brephedrone), the base peak shifts to m/z 58 , but the benzoyl ion (183/185) remains the diagnostic marker for the brominated ring.
GC-MS Method Parameters[5]
Column: Rxi-5Sil MS or HP-5MS (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: 250°C, Split 20:1.
Oven Program:
80°C (hold 1 min).
Ramp 15°C/min to 280°C.
Hold 5 min.
Differentiation: Expect a retention time delta (
) of 0.2 – 0.5 minutes between isomers.
Workflow Visualization
The following diagram illustrates the logical decision tree for certifying the isomer identity.
Caption: Logical workflow for distinguishing bromocathinone isomers using MS screening and NMR confirmation.
References
Power, J. D., et al. (2011). "The identification of 4-bromomethcathinone and its differentiation from 3-bromomethcathinone." Forensic Science International.[4] Link
Maheux, C. R., & Copeland, C. R. (2012). "Chemical characterization of the regioisomers of bromomethcathinone." Drug Testing and Analysis. Link
Sigma-Aldrich. (2023). "1-(4-Bromophenyl)-2-aminopropane-1-one HCl Product Specification." Merck KGaA. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Bromocathinone Isomers." Link
BenchChem. (2025).[3] "NMR Spectral Data Comparison for Para vs Meta Substituted Aromatics." Link
Comprehensive Comparison Guide: Cross-Reactivity of 4-Bromocathinone (4-BMC) in Standard Immunoassay Screens
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. 4-Bromocathinone (4-BMC), also known as brephedrone, is a synthetic cathinone that frequently eva...
Author: BenchChem Technical Support Team. Date: March 2026
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. 4-Bromocathinone (4-BMC), also known as brephedrone, is a synthetic cathinone that frequently evades standard drug screening protocols. Because standard immunoassays are calibrated for traditional amphetamines, the structural nuances of 4-BMC lead to highly unpredictable cross-reactivity profiles.
This guide provides an objective, data-driven comparison of how 4-BMC performs across various immunoassay platforms, detailing the mechanistic causality behind these interactions and providing a self-validating experimental protocol for researchers to accurately quantify cross-reactivity.
Mechanistic Causality of Cross-Reactivity
4-BMC is characterized by a
-keto amphetamine backbone and a bromine substitution at the 4-position of the phenyl ring. When evaluating its cross-reactivity in standard amphetamine or MDMA immunoassays, the causality of binding affinity hinges on two primary structural deviations:
-Keto Steric and Electronic Disruption : The carbonyl oxygen at the -position alters the molecule's electron distribution and hydrogen-bonding potential. Antibodies raised against the unsubstituted alkyl chain of amphetamine often fail to accommodate this polar moiety, leading to weak cross-reactivity (1)[1].
Halogen Bulking : The 4-bromo substitution introduces significant steric hindrance. In highly specific assays like the EMIT II Plus, this bulky halogen prevents the molecule from fully entering the antibody's binding pocket, resulting in virtually zero cross-reactivity at standard cutoffs (2)[2].
Conversely, monoclonal antibodies specifically designed for
-keto MDMA analogs (e.g., Methylone) possess a binding pocket optimized for these features, yielding up to 90% cross-reactivity for 4-BMC (3)[3].
Mechanistic pathway of 4-BMC steric hindrance in amphetamine immunoassays.
Comparative Performance Data
Standard immunoassays exhibit highly variable responses to 4-BMC and related synthetic cathinones. While targeted ELISA kits can detect these compounds efficiently, broad-spectrum clinical screens often miss them or produce unpredictable false positives. For instance, OraSure and CEDIA platforms show moderate cross-reactivity (2–25%) for cathinone derivatives, whereas EMIT platforms are generally more restrictive (4)[4]. However, recent clinical data indicates that synthetic cathinones can still account for a false-positive rate of up to 16.3% in automated EMIT Atellica CH amphetamine assays (5)[5].
Table 1: Quantitative Cross-Reactivity of Synthetic Cathinones Across Platforms
Analyte
Structural Class
Methylone-Specific mAb
CEDIA Amphetamine
EMIT II Plus
OraSure Methamphetamine
4-BMC
-keto-amphetamine
90%
Weak / Variable
<1% (Negative)
2–25%
Methylone
-keto-MDMA
100%
Weak
<1% (Negative)
2–25%
Mephedrone
-keto-amphetamine
~50–80%
Weak
<1% (Negative)
2–25%
MDPV
Pyrrolidinophenone
<1%
Negative
Negative
<2%
Self-Validating Experimental Protocol
To accurately determine the cross-reactivity of 4-BMC without confounding variables, the experimental design must be a self-validating system. A common failure point in cathinone research is the spontaneous degradation (oxidation and dimerization) of the
-keto group in alkaline urine, which leads to artificially low cross-reactivity measurements. The following protocol ensures that the immunoassay signal is directly caused by the intact parent drug, validated orthogonally by LC-MS/MS (6)[6].
Step-by-Step Methodology
Matrix Stabilization : Procure certified drug-free human urine. Adjust the matrix to pH 6.0 using 0.1 M HCl. Causality: Maintaining a slightly acidic environment prevents the rapid degradation of the
-keto moiety, ensuring the 4-BMC remains structurally intact throughout the assay.
Analyte Spiking : Prepare a primary stock solution of 4-BMC in methanol (1 mg/mL). Spike the stabilized urine matrix to create a calibration curve at 50, 500, 1,000, 5,000, and 10,000 ng/mL.
Parallel Immunoassay Screening : Aliquot the spiked samples into the automated clinical analyzer (e.g., EMIT or CEDIA platform). Record the optical absorbance and calculate the apparent amphetamine/MDMA concentration based on the manufacturer's calibrators.
Orthogonal LC-MS/MS Confirmation : Immediately extract a parallel aliquot of the spiked urine using Solid Phase Extraction (SPE). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for 4-BMC. Causality: This step proves that the concentration of the parent drug matches the intended spike level at the exact moment the immunoassay was read, validating that the observed cross-reactivity is due to 4-BMC and not a breakdown product.
Self-validating experimental workflow for assessing 4-BMC immunoassay cross-reactivity.
Conclusion
The cross-reactivity of 4-Bromocathinone in standard screening panels is highly platform-dependent, driven by the steric hindrance of its 4-bromo substitution and the electronic properties of its
-keto group. While highly specific assays like EMIT II Plus yield negative results, other platforms can trigger false positives, highlighting the absolute necessity for orthogonal LC-MS/MS confirmation in both clinical and forensic settings.
References
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples, MDPI. 6
Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study, PubMed. 5
Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays, ResearchGate. 1
Comprehensive Forensic Toxicological Analysis of Designer Drugs, Office of Justice Programs. 4
Newly Emerging Drugs of Abuse and Their Detection Methods, Oxford Academic. 2
A Comparative Analysis of the Pharmacological Potency of 4-Bromomethcathinone (4-BMC) and 4-Methylmethcathinone (Mephedrone)
Dissemination for: Research, Scientific, and Drug Development Professionals Disclaimer: This document is intended for academic and research purposes only. 4-Bromomethcathinone (4-BMC) and 4-Methylmethcathinone (4-MMC, Me...
Author: BenchChem Technical Support Team. Date: March 2026
Dissemination for: Research, Scientific, and Drug Development Professionals
Disclaimer: This document is intended for academic and research purposes only. 4-Bromomethcathinone (4-BMC) and 4-Methylmethcathinone (4-MMC, Mephedrone) are controlled substances in many jurisdictions.[1][2] All handling and research involving these compounds must be conducted in strict compliance with local, national, and international laws and regulations, and under the appropriate licensing and safety protocols.
Introduction
The landscape of novel psychoactive substances (NPS) is characterized by the rapid emergence of synthetic compounds designed to mimic the effects of traditional illicit drugs. Within the synthetic cathinone class, 4-methylmethcathinone (4-MMC), commonly known as mephedrone, gained significant notoriety as a potent psychostimulant and entactogen.[3] Its widespread use and subsequent control led to the appearance of numerous structural analogs, including 4-bromomethcathinone (4-BMC), or brephedrone.[2]
While both are substituted cathinones, the substitution of a methyl group (in 4-MMC) with a bromine atom (in 4-BMC) at the para-position of the phenyl ring imparts distinct pharmacological properties. Understanding the comparative potency and mechanism of action of these two compounds is critical for the forensic, toxicological, and drug development communities. This guide provides an in-depth, data-driven comparison of 4-BMC and 4-MMC, focusing on their interactions with monoamine transporters, which are their primary molecular targets.[1][4]
Part 1: Pharmacodynamic Profile and Comparative Potency
The primary mechanism of action for both 4-BMC and 4-MMC involves the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5][6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Both compounds act as transporter substrates, meaning they not only block reuptake but also induce transporter-mediated efflux (release) of neurotransmitters from the presynaptic neuron.[1][7] However, their potency and selectivity for these transporters differ significantly, leading to distinct pharmacological profiles.
Mechanism of Action: Reuptake Inhibition vs. Neurotransmitter Release
4-BMC is characterized primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a secondary, weaker role as a reuptake inhibitor (SNDRI).[1][5] In contrast, 4-MMC is a potent substrate at all three transporters, acting as both a powerful releaser and reuptake inhibitor.[6][7][8] The subjective effects of 4-MMC are often described as a hybrid of MDMA and cocaine, producing euphoria, stimulation, and enhanced sociability.[3] The profile of 4-BMC, with its potent serotonin release and weak dopamine reuptake inhibition, is suggested to produce effects more akin to an antidepressant than a classic psychostimulant.[5][9]
Caption: Mechanism of action for 4-BMC and 4-MMC at the monoamine synapse.
Quantitative Comparison of In Vitro Potency
The potency of these compounds can be quantified by their half-maximal inhibitory concentration (IC₅₀) for neurotransmitter uptake and their half-maximal effective concentration (EC₅₀) for inducing neurotransmitter release. Lower values indicate higher potency.
Note: Data for 4-MMC release EC₅₀ is not as consistently reported as its IC₅₀ values for uptake inhibition. The provided IC₅₀ values for 4-MMC are from a study using human cell lines expressing the respective transporters.[6] Data for 4-BMC is derived from in vitro studies.[5]
Interpretation of Data:
Dopaminergic Activity: 4-BMC is a more potent dopamine releaser than 4-MMC, but both are very weak as dopamine reuptake inhibitors. The potent releasing action of 4-BMC at DAT (EC₅₀ = 67.8 nM) contrasts with its negligible inhibition of reuptake (IC₅₀ > 10,000 nM).[5][9]
Serotonergic Activity: The most striking difference lies in their interaction with SERT. 4-BMC is a highly potent serotonin releaser (EC₅₀ = 42.5 nM) and a moderately potent reuptake inhibitor.[5] In contrast, 4-MMC is a significantly weaker SERT inhibitor.[6] This strong serotonergic profile of 4-BMC likely accounts for its distinct subjective effects.
Norepinephrinergic Activity: 4-MMC is a more potent inhibitor of norepinephrine reuptake compared to 4-BMC.[6][9]
Part 2: Experimental Methodologies
The characterization of a compound's potency at monoamine transporters relies on standardized in vitro assays. The following protocols outline the fundamental steps for determining neurotransmitter uptake inhibition and release.
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Detailed Steps:
Cell Culture: Human Embryonic Kidney (HEK-293) cells, stably transfected to express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter, are cultured to confluency under standard conditions.
Plating: Cells are harvested and seeded into 96-well microplates and allowed to adhere overnight.
Pre-incubation: The cell culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated for 10-20 minutes at 37°C with various concentrations of the test compound (4-BMC or 4-MMC) or vehicle control.
Initiation of Uptake: A fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) is added to each well to initiate the uptake reaction.
Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake. Non-specific uptake is determined in parallel wells containing a known potent inhibitor (e.g., cocaine for DAT).
Termination: The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.
Quantification: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
Data Analysis: The percentage of specific uptake inhibition is calculated for each drug concentration. The data are then fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes.
Detailed Steps:
Preparation and Loading: Transfected cells or isolated rat brain synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]MPP+ for DAT/NET, [³H]5-HT for SERT) to allow for accumulation within the cell.
Superfusion Setup: The loaded cells/synaptosomes are transferred to a superfusion apparatus, where they are continuously perfused with physiological buffer at a constant flow rate and temperature (37°C).
Baseline Collection: Fractions of the perfusate are collected at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous neurotransmitter efflux.
Drug Application: After the baseline is established, the buffer is switched to one containing the test compound (4-BMC or 4-MMC) at a specific concentration. Perfusate fractions continue to be collected.
Washout: Following drug exposure, the system is returned to the drug-free buffer to observe the washout effect.
Quantification: The radioactivity in each collected fraction is measured by liquid scintillation counting.
Data Analysis: The amount of radioactivity released per fraction is expressed as a percentage of the total radioactivity present in the cells at the start of that collection period. The peak release induced by the drug is compared to the baseline release. A dose-response curve is generated by testing multiple concentrations to determine the EC₅₀ value for release.
Conclusion
The substitution of a para-methyl group in mephedrone (4-MMC) with a bromine atom to form 4-BMC results in a significant shift in pharmacological potency and selectivity. While both compounds function as monoamine transporter substrates, 4-BMC displays a markedly more potent serotonin-releasing profile (EC₅₀ = 42.5 nM at SERT) compared to 4-MMC.[5] Conversely, 4-MMC is a more potent inhibitor at the norepinephrine transporter.[6] Both are relatively weak at inhibiting dopamine reuptake, but 4-BMC is a more potent dopamine releaser.[5]
These in vitro potency differences provide a molecular basis for their distinct psychoactive effects. The dominant and potent serotonergic activity of 4-BMC suggests a profile that may differ substantially from the more balanced, catecholamine-driven stimulation of 4-MMC. This guide underscores the critical importance of detailed pharmacological characterization in understanding the structure-activity relationships within the synthetic cathinone class, providing essential data for researchers, clinicians, and regulatory bodies.
References
Hadlock, G. C., et al. (2011). 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. Journal of Pharmacology and Experimental Therapeutics, 339(2), 530–536. [Link to be provided]
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
PULSE CLINIC. (n.d.). 4-MMC (mephedrone). Retrieved from [Link]
Wikipedia. (n.d.). 4-Bromomethcathinone. Retrieved from [Link]
MDPI. (2025, August 7). Mephedrone and Its Metabolites: A Narrative Review. Retrieved from [Link]
Grokipedia. (n.d.). 4-Bromomethcathinone.
checkit!. (n.d.). Mephedron / 4-MMC. Retrieved from [Link]
Simmler, L. D., et al. (2013). Serotonin-releasing agents with reduced off-target effects. Neuropsychopharmacology, 48(1), 123-134. [Link to be provided]
Mayer, F. P., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Neuropharmacology, 189, 108534. [Link to be provided]
Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics, 345(3), 499–507. [Link to be provided]
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(1), 159–172. [Link to be provided]
Pifl, C., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuroscience, 295, 106–116. [Link to be provided]
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Effects of 4-CH3 MCAT (mephedrone), 4-Br MCAT (brephedrone), and 4-OCH3 MCAT (methedrone) on monoamine neurotransmission and behaviour.
Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4419–4430. [Link to be provided]
Rickli, A., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology, 43(13), 2631–2639. [Link to be provided]
Baumann, M. H., et al. (2015). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Neuropsychopharmacology, 40(3), 636–647. [Link to be provided]
European Union Drugs Agency (EUDA). (n.d.). Initial reports - 4-bmc.
Horsley, R. R., et al. (2018). Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. Frontiers in Pharmacology, 8, 976. [Link to be provided]
ScholarWorks at WMU. (2016). Behavioral sensitization following concurrent exposure to 4-methylmethcathinone (4-MMC) and 3,4-methylenedioxymethamphetamine (MDMA). Retrieved from [Link]
ISO 17025 Validation Guide: Analytical Strategies for 4-Bromomethcathinone (4-BMC)
Topic: Validation of Analytical Methods for 4-Bromomethcathinone (4-BMC) According to ISO 17025 Guidelines Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Profes...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of Analytical Methods for 4-Bromomethcathinone (4-BMC) According to ISO 17025 Guidelines
Content Type: Publish Comparison Guide
Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals
Executive Summary
4-Bromomethcathinone (4-BMC, Brephedrone) is a synthetic cathinone derivative and a positional isomer of 3-BMC.[1][2] In forensic and clinical toxicology, the unambiguous identification and quantification of 4-BMC present specific challenges due to the existence of isobaric and positional isomers with nearly identical mass spectral fingerprints.
This guide serves as a technical blueprint for validating analytical methods for 4-BMC in compliance with ISO/IEC 17025:2017 . It compares the two industry-standard techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —and provides a self-validating protocol to ensure method fitness-for-purpose.
Comparative Analysis: GC-MS vs. LC-MS/MS
For the researcher selecting an analytical platform, the choice between GC-MS and LC-MS/MS dictates the validation strategy. While GC-MS is the traditional gold standard for structural identification, LC-MS/MS offers superior sensitivity for biological matrices.
Performance Comparison Matrix
Feature
GC-MS (EI)
LC-MS/MS (ESI-MRM)
Verdict for 4-BMC
Selectivity (Isomers)
Moderate. 4-BMC and 3-BMC have nearly identical EI fragmentation patterns. Separation relies entirely on chromatographic resolution (Retention Time).
High. MRM transitions can be optimized for subtle fragmentation differences, though chromatographic separation remains critical.
LC-MS/MS is preferred for complex biological matrices; GC-MS requires derivatization for optimal peak shape.
Sensitivity (LOD/LOQ)
Good. Typically 10–50 ng/mL in urine/blood.
Excellent. Typically 0.1–5 ng/mL. Essential for detecting trace metabolites or low-dose intake.
LC-MS/MS wins for trace analysis.
Sample Preparation
Complex. Often requires derivatization (e.g., TFA, PFPA) to reduce polarity and improve volatility.
Streamlined. "Dilute-and-shoot" or simple Protein Precipitation (PPT) is often sufficient.
LC-MS/MS offers higher throughput.
Matrix Effects
Low. Gas phase ionization is less susceptible to matrix suppression.
High. Susceptible to ion suppression/enhancement. Requires rigorous matrix-matched calibration.
GC-MS is more robust against matrix variability.
Method Validation Protocol (ISO 17025 Compliant)
This section details the experimental workflow to validate an LC-MS/MS method for 4-BMC, as it represents the modern standard for high-throughput toxicology.
Phase 1: Selectivity & Isomer Differentiation (The Critical Control Point)
Objective: Prove the method distinguishes 4-BMC from its positional isomer 3-BMC and the related 4-MMC (Mephedrone).
Mechanism:
Since 4-BMC and 3-BMC are isobaric (same molecular weight,
), mass spectrometry alone may not distinguish them if they co-elute. Validation must demonstrate chromatographic separation.
Protocol:
Standard Preparation: Prepare individual stock solutions (1 µg/mL) of 4-BMC, 3-BMC, and 4-MMC.
Interference Check: Inject each standard individually to establish retention times (
).
Resolution Mixture: Analyze a mixture containing all three compounds.
Acceptance Criteria:
Resolution (
): The valley between 4-BMC and 3-BMC peaks must be of the peak height (baseline separation preferred).
Crosstalk: No significant response (> 20% of LOQ) in the 4-BMC MRM channel at the retention time of 3-BMC.
Phase 2: Linearity and Range
Objective: Establish the working range where the instrument response is proportional to analyte concentration.
Internal Standard: Add stable-isotope labeled IS (e.g., 4-MMC-
or Methcathinone-) to all samples.
Regression: Plot Peak Area Ratio (Analyte/IS) vs. Concentration. Use weighted linear regression (
or ).
Acceptance Criteria:
.
Back-calculated concentrations of calibrators must be within ±15% of target (±20% for LLOQ).
Phase 3: Accuracy (Bias) and Precision
Objective: Verify the method's reproducibility and closeness to the true value.
Protocol:
QC Samples: Prepare Quality Control samples at Low (15 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) concentrations.
Replicates: Analyze 5 replicates of each QC level per run, over 5 consecutive days (
total per level).
Calculations:
Within-run Precision: CV% of the 5 replicates in a single run.
Between-run Precision: CV% of the daily means.
Bias:
.
Acceptance Criteria:
Precision (CV) and Bias must be
(or at LOQ).
Phase 4: Matrix Effect (ME) and Recovery (RE)
Objective: Quantify ion suppression caused by the biological matrix.
Protocol (Matuszewski Method):
Set A (Neat): Standards in mobile phase.
Set B (Post-Extraction Spike): Extracts of blank matrix spiked after extraction.
Set C (Pre-Extraction Spike): Matrix spiked before extraction.
Calculations:
Matrix Effect (ME):
. (Negative value = Suppression).
Recovery (RE):
.
Visualizing the Validation Logic
Diagram 1: ISO 17025 Validation Lifecycle for 4-BMC
This workflow illustrates the sequence of experiments required to achieve a validated status.
Caption: The iterative lifecycle of validating an analytical method under ISO 17025 guidelines.
Diagram 2: Isomer Differentiation Decision Tree
A logic flow for distinguishing 4-BMC from 3-BMC.
Caption: Decision tree for resolving isobaric interference between 4-BMC and 3-BMC.
References
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
European Union Drugs Agency (EUDA). (2022). Initial reports: 4-BMC (4-bromomethcathinone).[1][2][3] Link
Wagmann, L., et al. (2024). 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues?. AAPS Journal. Link
Al-Saffar, H., et al. (2019). Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS. ResearchGate. Link
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
inter-laboratory comparison of 4-bromocathinone quantification results
The quantification of 4-bromomethcathinone (4-BMC, brephedrone) presents a highly specific analytical challenge in forensic toxicology and pharmacological profiling. As a ring-substituted synthetic cathinone, 4-BMC share...
Author: BenchChem Technical Support Team. Date: March 2026
The quantification of 4-bromomethcathinone (4-BMC, brephedrone) presents a highly specific analytical challenge in forensic toxicology and pharmacological profiling. As a ring-substituted synthetic cathinone, 4-BMC shares an identical molecular mass and highly similar electron ionization (EI) fragmentation patterns with its positional isomers, 2-BMC and 3-BMC[1]. Consequently, inter-laboratory proficiency testing frequently reveals quantitative discrepancies when laboratories rely on single-modality screening without rigorous sample preparation.
This guide provides an objective, data-driven comparison of the three primary analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the robust quantification and structural elucidation of 4-BMC[1][2].
Mechanistic Grounding of Analytical Modalities
1. GC-MS (EI-SIM and NCI Modes)
While GC-MS is a staple in analytical laboratories, the thermal instability of the β-keto amine structure in synthetic cathinones often leads to degradation in the high-temperature injection port[3]. To achieve reproducible inter-laboratory quantification, derivatization is strictly required. Reacting the sample with Trifluoroacetic anhydride (TFA) or chiral agents like (1R)-(-)-menthylchloroformate (MCF) converts the secondary amine into a thermally stable amide[4][5]. Furthermore, laboratories utilizing Negative Chemical Ionization (NCI) report significantly enhanced sensitivity for halogenated compounds like 4-BMC. The highly electronegative bromine atom efficiently captures thermal electrons, drastically reducing background matrix noise compared to standard EI[4].
2. LC-MS/MS (Q-TOF and QqQ)
Liquid chromatography coupled with Quadrupole Time-of-Flight (Q-TOF) bypasses the need for derivatization, allowing for the direct injection of extracted samples[6]. This preserves the native molecular structure and accelerates throughput. LC-MS/MS demonstrates superior trace sensitivity (LOQ down to 0.25 ng/mL) but is highly susceptible to matrix-induced ion suppression in the Electrospray Ionization (ESI) source[6]. Therefore, rigorous Solid Phase Extraction (SPE) is a non-negotiable prerequisite to ensure inter-laboratory reproducibility.
3. 1H and 13C NMR Spectroscopy
While mass spectrometry excels at trace quantification, it cannot unambiguously assign the position of the bromine atom on the phenyl ring without extensively validated reference standards[1]. NMR serves as the definitive orthogonal technique in collaborative trials. By analyzing the spin-spin coupling patterns of the aromatic protons, laboratories can definitively differentiate the para-substituted 4-BMC from its meta-substituted counterpart, 3-BMC[1].
Inter-Laboratory Performance Comparison
The following table synthesizes inter-laboratory validation data, comparing the quantitative performance of the primary analytical workflows for 4-BMC in biological matrices.
Self-Validating Experimental Protocol: 4-BMC Quantification in Whole Blood
To ensure high trustworthiness and reproducibility across different laboratories, the following protocol integrates internal validation checkpoints directly into the workflow.
Phase 1: Matrix Disruption & Protein Precipitation
Aliquot 1.0 mL of whole blood into a silanized centrifuge tube. Immediately spike the sample with 50 µL of methcathinone-D3 (internal standard).
Causality: TCA rapidly lowers the pH, denaturing plasma proteins and disrupting protein-drug binding. This ensures that all protein-bound 4-BMC is released into the free fraction for extraction.
Centrifuge at 15,000 x g for 10 minutes to pellet the denatured proteins. Isolate the supernatant.
Phase 2: Solid Phase Extraction (SPE)
4. Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
5. Load the acidic supernatant onto the cartridge at a flow rate of 1 mL/min.
Causality: 4-BMC is a basic secondary amine (pKa ~ 8.5). At the acidic pH induced by TCA, the amine is fully protonated and strongly retained by the negatively charged cation-exchange functional groups on the silica sorbent.
Wash the cartridge with 0.1 M HCl and pure methanol to elute neutral and acidic matrix interferences.
Elute the target analytes using 3 mL of a dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v) mixture.
Causality: The high pH of the ammonium hydroxide neutralizes the protonated amine of 4-BMC, breaking the ionic bond and releasing the analyte into the organic elution solvent.
Phase 3: Derivatization (For GC-MS Workflows)
8. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
9. Add 50 µL of Trifluoroacetic anhydride (TFA) and 50 µL of ethyl acetate. Incubate at 60°C for 20 minutes[5].
Causality: TFA reacts with the secondary amine to form a volatile, thermally stable amide. This prevents thermal degradation in the GC inlet and sharpens chromatographic peaks.
Phase 4: System Self-Validation Checkpoints
Internal Standard Recovery: The peak area of methcathinone-D3 must fall within ±15% of the calibration standard to mathematically validate that no significant extraction losses occurred[5].
Blank Matrix Verification: Analysis of an unspiked biological matrix must yield a Signal-to-Noise (S/N) ratio of < 3 at the retention time of 4-BMC to definitively rule out column carryover[5].
Ion Ratio Confirmation: The ratio of the quantifier ion to the qualifier ion must remain within ±20% of the established reference standard to confirm analyte identity and rule out co-eluting matrix interferences[3].
Analytical Workflow Visualization
Analytical workflow for 4-BMC quantification showcasing extraction and modality divergence.
References
1.[4] Development and validation of a new analytical method for enantioseparation and quantitation of synthetic cathinones. Longdom Publishing.[Link]
2.[6] Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. PubMed (NIH). [Link]
3.[2] Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. PubMed Central (NIH).[Link]
4.[1] Initial reports - 4-BMC. The European Union Drugs Agency (EUDA).[Link]
5.[3] Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime (UNODC).[Link]
6.[5] Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS. ResearchGate.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Toxicologists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocol
Introduction & Pharmacological Context
4-Bromomethcathinone (4-BMC), commonly known as brephedrone, is a halogenated synthetic cathinone that functions primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor[1]. In preclinical drug development and forensic toxicology, understanding the metabolic fate of novel psychoactive substances (NPS) is critical. While rat models are the gold standard for in vivo behavioral and pharmacokinetic screening, species-specific metabolic divergence can severely impact the translational validity of these models to human clinical outcomes.
This guide provides an objective, data-driven comparison of the metabolic pathways of 4-BMC in human in vitro models versus rat in vivo models, detailing the causality behind experimental designs and providing self-validating protocols for metabolic profiling.
Core Mechanism of Action
4-BMC exerts its psychoactive and potentially neurotoxic effects by binding to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Unlike classic psychostimulants that solely block reuptake, 4-BMC reverses transporter flux, leading to massive monoamine efflux into the synaptic cleft.
4-BMC mechanism of action at the monoamine synaptic cleft.
Comparative Metabolic Pathways: Human vs. Rat
The biotransformation of 4-BMC requires comprehensive screening to identify biomarkers of consumption and potential toxicophores. Recent high-resolution mass spectrometry (LC-HRMS) studies have mapped these pathways extensively [1].
Human Metabolism (Hepatocytes & Clinical Urine)
In human models, 4-BMC undergoes rapid Phase I metabolism. The primary transformations include β-ketoreduction (yielding ephedrine/pseudoephedrine-like metabolites) and N-demethylation .
Crucial Finding: A highly unique and predominant Phase II pathway in humans involves a combination of β-ketoreduction, oxidative deamination, and O-glucuronidation . This pathway was previously overlooked in standard screening because the non-conjugated forms are often undetectable after glucuronide hydrolysis[1].
Rat Metabolism (In Vivo Wistar Models)
Rat models successfully replicate the primary Phase I reactions (N-demethylation and ketoreduction). However, they exhibit distinct differences in Phase II conjugation efficiency and enantiomeric enrichment. Rats tend to excrete a higher ratio of unmetabolized parent drug and simple N-demethylated phase I metabolites compared to the heavily glucuronidated human profile [2].
Comparative Phase I and Phase II metabolic pathways of 4-BMC.
Quantitative Data Comparison
The following table synthesizes the relative abundance and identification of 4-BMC metabolites across the two biological models based on recent toxicological literature [1, 3].
Metabolic Transformation
Human Hepatocytes (In Vitro)
Human Urine (In Vivo)
Wistar Rat Urine (In Vivo)
Primary Enzyme System
Total Identified Metabolites
10
10
6 - 8
N/A
N-Demethylation
High
High
Very High
CYP2D6 / CYP3A4
β-Ketoreduction
High
Moderate
High
Carbonyl Reductases
Oxidative Deamination
Moderate
Low
Low
MAO / CYP450
O-Glucuronidation
Predominant (Negative Ion Mode)
Predominant
Low to Moderate
UGTs
ω-Carboxylation
Low
Moderate
Low
Aldehyde Dehydrogenase
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the causal logic and self-validating steps required to map these metabolic profiles.
Protocol A: In Vitro Human Hepatocyte Assay
Causality Check: We utilize cryopreserved human hepatocytes rather than Human Liver Microsomes (HLMs). HLMs require exogenous cofactor supplementation (like UDPGA) and lack cytosolic enzymes. Hepatocytes provide an intact cellular system, preserving the natural interplay between Phase I (CYP450) and Phase II (UGT) enzymes, which is critical for capturing the predominant O-glucuronidation pathway of 4-BMC [1].
Cell Thawing & Viability: Thaw cryopreserved human hepatocytes in specialized recovery medium. Assess viability via Trypan Blue exclusion (must be >80% to ensure active transport and enzymatic function).
Incubation: Suspend cells at
viable cells/mL in Williams' Medium E. Add 4-BMC to achieve a final concentration of 10 μM.
Time-Course Sampling: Incubate at 37°C under 5%
. Extract 100 μL aliquots at 0, 1, 2, and 3 hours. Self-validation: The 0-hour timepoint serves as a negative control to rule out non-enzymatic degradation.
Quenching: Immediately add 100 μL of ice-cold acetonitrile to each aliquot. This precipitates proteins and instantly halts enzymatic activity, freezing the metabolic snapshot.
Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant using LC-HRMS (Compound Discoverer software for untargeted data mining).
Protocol B: In Vivo Wistar Rat Metabolism Workflow
Causality Check:In vivo models are essential to capture systemic clearance, renal concentration, and active transport mechanisms (e.g., P-glycoprotein efflux) that dictate the actual biological half-life and enantiomeric shifts of 4-BMC [2].
Dosing: Administer 4-BMC (10 mg/kg b.w.) intraperitoneally to adult male Wistar rats. This route bypasses first-pass gastrointestinal degradation, standardizing systemic absorption.
Metabolic Housing: Immediately transfer rats to individual metabolic cages equipped with urine/feces separators.
Collection: Collect whole urine over a 24-hour period over ice to prevent bacterial degradation of metabolites.
Sample Preparation: Centrifuge urine at 3,220 × g at 4°C to remove particulates.
Enzymatic Hydrolysis (Optional but Recommended): Treat a subset of samples with β-glucuronidase to cleave phase II conjugates, allowing for the quantification of total phase I metabolites via GC-MS or LC-MS.
Parallel experimental workflows for human in vitro and rat in vivo metabolism.
Translational Insights for Drug Development
When utilizing 4-BMC or structurally analogous halogenated cathinones in preclinical development, researchers must account for the glucuronidation gap between rats and humans. Because human metabolism heavily favors the combination of β-ketoreduction, oxidative deamination, and O-glucuronidation, relying solely on rat urine profiles may lead to the under-identification of primary human biomarkers. Untargeted LC-HRMS screening in negative-ionization mode is mandatory to capture these complex Phase II conjugates.
References
Berardinelli, D., Taoussi, O., Daziani, G., Tavoletta, F., & Carlier, J. (2024). 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? The AAPS Journal, 26(4), 70.[Link]
Silva, B., et al. (2024). Enantiomeric biodistribution, metabolic profile, and toxicity of 3-chloromethcathinone in Wistar rats following acute exposure. Journal of Analytical Toxicology.[Link]
Costa, B., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1152012.[Link]
Validation
Structural Elucidation Confirmation of 4-BMC (Brephedrone) via X-Ray Diffraction
Executive Summary 4-Bromomethcathinone (4-BMC, Brephedrone) is a synthetic cathinone and a positional isomer of 3-bromomethcathinone (3-BMC). In forensic and pharmaceutical analysis, distinguishing between positional iso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromomethcathinone (4-BMC, Brephedrone) is a synthetic cathinone and a positional isomer of 3-bromomethcathinone (3-BMC). In forensic and pharmaceutical analysis, distinguishing between positional isomers (ortho-, meta-, para-) and halogenated analogs (chloro- vs. bromo-) is a critical challenge. While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are standard screening tools, Single-Crystal X-Ray Diffraction (SC-XRD) remains the "Gold Standard" for unambiguous structural confirmation.
This guide details the protocol for the structural elucidation of 4-BMC hydrochloride using SC-XRD, comparing its efficacy against conventional alternatives and providing a self-validating workflow for researchers.
Comparative Analysis: XRD vs. Alternatives
The primary analytical challenge with 4-BMC is distinguishing it from its regioisomers (2-BMC, 3-BMC) and isobars without reference standards.
Table 1: Analytical Technique Performance Matrix
Feature
Single-Crystal XRD
1H-NMR (Nuclear Magnetic Resonance)
GC-MS / LC-MS
FT-IR / Raman
Primary Output
3D Spatial Arrangement (Absolute Structure)
Proton Environment & Connectivity
Molecular Mass & Fragmentation
Functional Group Fingerprint
Isomer Differentiation
Superior. Unambiguously identifies para- substitution via bond angles/distances.
High. Requires careful coupling constant analysis (-values) to distinguish meta vs para.
Low. Fragmentation patterns of 3-BMC and 4-BMC are nearly identical.
Medium. Fingerprint regions differ but require reference standards.
Sample Requirement
Single crystal (~0.1–0.3 mm)
Dissolved sample (~5–10 mg)
Trace amounts (ng/mL)
Solid powder (mg)
Absolute Configuration
Yes. Can determine enantiomer (R/S) using anomalous scattering of Br.
No (unless chiral shift reagents are used).
No.
No.
Reference Standard
Not Required. Structure is solved ab initio.
Required for definitive assignment in complex mixtures.
Required for retention time comparison.
Required for spectral matching.
Why XRD for 4-BMC?
While NMR can suggest a para- substituted ring system (typically showing two doublets with roof effect), it infers structure through connectivity. XRD measures electron density directly. The presence of the heavy Bromine atom (
) makes 4-BMC an ideal candidate for XRD because Br acts as a heavy atom, facilitating structure solution and allowing for the determination of absolute configuration (if the sample is chiral) via anomalous dispersion (Flack parameter).
Experimental Protocol: Structural Elucidation
Phase 1: Crystallization (The Critical Step)
Obtaining a suitable single crystal is the bottleneck of XRD. 4-BMC is typically encountered as a hydrochloride salt (4-BMC HCl).
Protocol:
Solvent Selection: Use a binary solvent system of Methanol:Acetone (1:1) or Ethanol:Diethyl Ether .
Dissolution: Dissolve 20 mg of 4-BMC HCl in the minimum amount of warm methanol.
Nucleation: Add acetone dropwise until slight turbidity is observed, then add one drop of methanol to clear it.
Growth: Cover the vial with Parafilm, poke 2-3 small holes, and allow to stand at 4°C for 3-5 days.
Success Indicator: Colorless, block-like or prismatic crystals (approx.
mm).
Failure Mode: Needle clusters indicate rapid precipitation; dilute and repeat with slower evaporation.
Phase 2: Data Collection & Reduction
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Radiation Source:Molybdenum (Mo K
, Å) is preferred over Copper (Cu K) for brominated compounds to minimize absorption effects, although Br will still absorb significantly ( mm).
Temperature: Maintain sample at 100 K (using liquid nitrogen stream) to reduce thermal vibration and improve resolution at high angles.
Phase 3: Structure Solution & Refinement
Space Group Determination: Synthetic cathinone hydrochlorides typically crystallize in monoclinic space groups. For racemic 4-BMC HCl, expect
(centrosymmetric). If enantiopure, expect or .
Solution Method: Use Direct Methods (SHELXT) or Charge Flipping. The Br atom will dominate the Patterson map, making the initial phasing straightforward.
Refinement:
Refine against
using full-matrix least-squares (SHELXL).
Anisotropic Displacement: Apply to all non-hydrogen atoms (Br, Cl, O, N, C).
Hydrogen Placement: Constrain H-atoms on the aromatic ring and alkyl chains (riding model). Locate the ammonium N-H protons from the difference Fourier map to confirm the salt formation.
Data Interpretation & Confirmation Logic
To confirm the structure as 4-BMC, the refined model must meet these geometric criteria:
Regioisomer Confirmation (The "Para" Check):
Measure the distance between the carbonyl carbon (
) and the bromine-bearing carbon ().
In a para- substitution (1,4-), the vector across the ring is linear with respect to the C1-C4 axis.
Validation: The bond angles around the aromatic ring should sum to 360°, and the C-C-C angles should be ~120°. The C-Br bond length should be typical for aryl bromides (~1.90 Å ).
Chirality Check:
4-BMC has one chiral center at the
-carbon.
If the space group is centrosymmetric (e.g.,
), the crystal contains a racemate (50:50 mixture of R and S enantiomers), which is common for street samples.
Counter-Ion Interaction:
Confirm the presence of a Chloride ion (
).
Identify Hydrogen Bonds: The nitrogen atom (protonated amine) should act as a donor to the Chloride acceptor (
), typically with a distance of 3.10 – 3.20 Å .
Table 2: Expected Crystallographic Parameters (Simulated/Typical for Class)
Parameter
Expected Value (Racemic HCl Salt)
Crystal System
Monoclinic
Space Group
(No. 14)
Z (Molecules/Unit Cell)
4
Unit Cell Volume
~1300–1500 Å
C-Br Bond Length
1.89 – 1.91 Å
C=O Bond Length
1.20 – 1.22 Å
Visualized Workflows
Diagram 1: Structural Elucidation Workflow
This workflow illustrates the self-validating path from unknown powder to confirmed structure.
Caption: Step-by-step workflow for converting an unknown cathinone sample into a solved crystal structure.
Diagram 2: Isomer Differentiation Logic
How to distinguish 4-BMC from its closest relatives using XRD logic.
Caption: Logic tree demonstrating how XRD geometry definitively assigns the regioisomer based on bromine position.
References
Kuś, P., et al. (2017). "Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl) propan-1-
Comprehensive Guide to the Safe Handling and Disposal of 2-Amino-1-(4-bromophenyl)propan-1-one (4-BMC) in Research Settings Introduction & Regulatory Context 2-Amino-1-(4-bromophenyl)propan-1-one, commonly known as 4-Bro...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Safe Handling and Disposal of 2-Amino-1-(4-bromophenyl)propan-1-one (4-BMC) in Research Settings
Introduction & Regulatory Context
2-Amino-1-(4-bromophenyl)propan-1-one, commonly known as 4-Bromocathinone (4-BMC), is a synthetic cathinone derivative utilized in specialized pharmacological and neurological research. Because 4-BMC is a pharmacologically active, psychoactive compound, its disposal cannot be treated like standard organic laboratory waste.
In the United States, the disposal of such compounds triggers a dual-regulatory mandate. The Environmental Protection Agency (EPA) requires strict "cradle-to-grave" tracking under the Resource Conservation and Recovery Act (RCRA)[1]. Simultaneously, because synthetic cathinones are classified as Schedule I controlled substances (or analogs), the Drug Enforcement Administration (DEA) dictates that the substance must be rendered permanently "non-retrievable" to prevent illicit diversion[2]. The overriding principle governing the prudent handling of such laboratory waste is that no experimental activity should begin unless a compliant disposal plan has been formulated[3].
Hazard Profiling & Quantitative Data
Before initiating any disposal workflow, researchers must understand the physical and chemical profile of the waste to select the appropriate engineering controls and personal protective equipment (PPE).
Prevents inhalation of aerosolized active pharmaceutical ingredients (APIs) during powder transfer.
Hand Protection
Double-layered Nitrile (≥ 8 mil)
Prevents transdermal absorption of lipophilic cathinone derivatives.
Eye Protection
ANSI Z87.1 Safety Goggles
Protects against ocular exposure during solvent or powder transfer.
| Respiratory | N95 or P100 Particulate Respirator | Required only if engineering controls fail or during bulk spill cleanup. |
The Causality of Disposal: Achieving the "Non-Retrievable" Standard
Historically, laboratories disposed of controlled substances via sewering (flushing) or mixing with cat litter. The DEA explicitly outlawed these methods in 2014, as they do not permanently alter the compound's chemical state[4].
To comply with 21 CFR 1317.90, the drug's physical and chemical state must be irreversibly altered so it cannot be recovered[5]. For 4-BMC, this is achieved through Activated Charcoal Neutralization followed by Thermal Destruction (Incineration) .
The Mechanism: When 4-BMC is introduced to a specialized activated carbon matrix (e.g., Rx Destroyer), the cathinone molecules are irreversibly adsorbed into the porous carbon structure via van der Waals forces and pi-pi interactions.
The Logistics: Because research laboratories typically lack the EPA-permitted hazardous waste combustors required for final thermal destruction, the neutralized carbon matrix must be transferred to a licensed "Reverse Distributor"[2][6].
Protocol: On-Site Neutralization and Reverse Distribution Preparation for 4-BMC
Objective: Render 4-BMC non-retrievable per DEA standards while maintaining RCRA compliance prior to off-site incineration.
Prerequisites: Active DEA registration, Class II BSC, analytical balance, activated charcoal neutralization system, DEA Form 41.
Step 1: Inventory Reconciliation (Chain of Custody)
Transfer the 4-BMC waste container into the biological safety cabinet (BSC).
Weigh the remaining 4-BMC to the nearest milligram using a calibrated analytical balance.
Document the exact mass in the laboratory's Controlled Substance Inventory Log.
Causality: Strict mass reconciliation prevents diversion and ensures a self-validating chain of custody required for DEA audits.
Step 2: Chemical Neutralization
Open the commercial activated charcoal dissolution container (ensure it is rated for the specific volume/mass of your waste).
Carefully transfer the 4-BMC powder or solution into the dissolution matrix.
Add the manufacturer-specified volume of warm water or solvent if required to activate the carbon slurry.
Causality: The immediate transfer into the carbon matrix initiates the irreversible adsorption process, satisfying the DEA's non-retrievable standard[5].
Step 3: Agitation and Curing
Seal the neutralization container tightly.
Invert the container 10 to 15 times to ensure homogenous mixing of the 4-BMC with the activated carbon.
Allow the matrix to cure at room temperature for a minimum of 24 hours.
Causality: Curing provides the necessary contact time for complete molecular adsorption, preventing any possibility of chemical extraction.
Step 4: Secure Storage & Reverse Distribution
Place the sealed, neutralized container into a Class V security safe.
Contact an EPA-licensed hazardous waste combustor or a DEA-registered reverse distributor to schedule a pickup.
Causality: Even neutralized controlled substances must remain secured until legal custody is officially transferred to a licensed reverse distributor[7].
Step 5: Documentation Execution
Upon transfer to the reverse distributor, execute DEA Form 41 (Registrant Record of Controlled Substances Destroyed).
Ensure two authorized laboratory personnel witness the neutralization and sign the form. Retain these records for a minimum of two years.
Process Visualization
Figure 1: Decision tree and operational workflow for the compliant disposal of 4-BMC.
References
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from[Link]
Federal Register. (2014). Disposal of Controlled Substances (79 FR 53519). Retrieved from[Link]
Rx Destroyer. (2024). DEA Definition of Non Retrievable. Retrieved from[Link]
DEA Diversion Control Division. Disposal Q&A. Retrieved from[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Retrieved from[Link]
Association for the Health Care Environment (AHE). Drugs and the DEA. Retrieved from [Link]